molecular formula C12H12O5 B145276 Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate CAS No. 125369-26-8

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No.: B145276
CAS No.: 125369-26-8
M. Wt: 236.22 g/mol
InChI Key: PAGMDUGVIOXELP-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397557
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-26-8, 22027-52-7
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22027-52-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The synthesis is centered around a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the necessary starting materials, detailed experimental protocols, and expected characterization data.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step process. The first step involves the preparation of the starting material, dimethyl terephthalate, through the Fischer esterification of terephthalic acid. The second, and core, step is a crossed Claisen condensation between dimethyl terephthalate and methyl acetate.

dot

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl Terephthalate (Fischer Esterification)

This protocol details the synthesis of the starting material, dimethyl terephthalate, from terephthalic acid and methanol.[1][2][3]

Materials:

  • Terephthalic Acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add terephthalic acid and an excess of methanol (a molar ratio of at least 1:10 of terephthalic acid to methanol is recommended to drive the equilibrium).[1]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl terephthalate.

  • The crude product can be purified by recrystallization from methanol to afford pure dimethyl terephthalate as a white solid.

Step 2: Synthesis of this compound (Crossed Claisen Condensation)

This protocol is adapted from a similar synthesis of methyl benzoylacetate.[1]

Materials:

  • Dimethyl Terephthalate

  • Methyl Acetate

  • Sodium metal

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Crushed ice

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous organic solvent (e.g., toluene or THF)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Distillation apparatus (for purification)

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, reflux condenser (fitted with a drying tube), and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Under a nitrogen atmosphere, place sodium metal, cut into small pieces, into the flask.

  • Add anhydrous methanol dropwise to the sodium metal to form sodium methoxide in situ. Control the addition rate to maintain a gentle reflux.

  • Once all the sodium has reacted, add anhydrous toluene (or another suitable solvent).

  • Add a solution of dimethyl terephthalate and methyl acetate in the chosen solvent to the flask. A molar ratio of 1:2 of dimethyl terephthalate to methyl acetate is a reasonable starting point.

  • Heat the reaction mixture to 80-85°C with vigorous stirring. The reaction is typically continued overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and neutralize the base.

  • Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

dot

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. The data for the target molecule is extrapolated from known values of analogous compounds.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)TimeExpected Yield (%)
1Fischer EsterificationTerephthalic Acid, Methanol, H₂SO₄MethanolReflux (~65)2-4 h~80-95[1]
2Claisen CondensationDimethyl Terephthalate, Methyl Acetate, SodiumToluene80-85Overnight~40-50 (estimated)[1]

Table 2: Representative Spectroscopic Data for a β-Keto Ester (e.g., Methyl Benzoylacetate)

TechniqueKeto TautomerEnol Tautomer
¹H NMR δ ~ 3.9 ppm (s, 2H, α-CH₂)δ ~ 12.5 ppm (s, 1H, enolic OH), δ ~ 5.6 ppm (s, 1H, vinylic CH)
δ ~ 3.7 ppm (s, 3H, OCH₃)δ ~ 3.7 ppm (s, 3H, OCH₃)
δ ~ 7.4-8.0 ppm (m, 5H, Ar-H)δ ~ 7.4-8.0 ppm (m, 5H, Ar-H)
¹³C NMR δ ~ 192 ppm (C=O, ketone)δ ~ 175 ppm (C-OH, enol)
δ ~ 167 ppm (C=O, ester)δ ~ 168 ppm (C=O, ester)
δ ~ 52 ppm (OCH₃)δ ~ 52 ppm (OCH₃)
δ ~ 46 ppm (α-CH₂)δ ~ 90 ppm (vinylic CH)
IR (cm⁻¹) ~1740 (C=O stretch, ester)~1640 (C=O stretch, conjugated ester)
~1685 (C=O stretch, ketone)~1600 (C=C stretch, enol)
~3200-2500 (broad, O-H stretch, H-bonded)
MS (EI) Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangements.[4][5][6]

Note: The exact spectroscopic values for this compound will vary. The presence of both keto and enol tautomers in solution is a characteristic feature of β-keto esters.[7][8]

Safety Precautions

  • Sodium metal is highly reactive and flammable. It reacts violently with water. Handle under an inert atmosphere and in a dry environment.

  • Concentrated sulfuric and hydrochloric acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a fume hood.

  • Methanol is toxic and flammable. Avoid inhalation and skin contact.

  • Organic solvents like diethyl ether and toluene are flammable. Work in a well-ventilated area, away from ignition sources.

  • All reactions should be performed in a well-ventilated fume hood.

References

Spectroscopic Profile of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis of predicted spectroscopic data based on established principles and data from structurally analogous molecules. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and spectral data of similar compounds, including substituted methyl benzoates and malonates.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet (d)2HAromatic CH (ortho to -COOCH₃)
~7.95Doublet (d)2HAromatic CH (ortho to -C(O)CH₂)
~4.85Singlet (s)1H-C(O)CH(COOCH₃)₂
~3.95Singlet (s)3H-COOCH₃ (benzoate)
~3.80Singlet (s)6H-CH(COOCH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192C=O (keto)
~168C=O (malonate esters)
~166C=O (benzoate ester)
~138Aromatic C (quaternary)
~134Aromatic C (quaternary)
~130Aromatic CH
~128Aromatic CH
~58-C(O)CH(COOCH₃)₂
~53-COOCH₃ (benzoate)
~52.5-CH(COOCH₃)₂

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1750-1730StrongC=O stretch (ester)
~1690StrongC=O stretch (keto)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1250-1000StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
266[M]⁺ (Molecular Ion)
235[M - OCH₃]⁺
207[M - COOCH₃]⁺
163[M - CH(COOCH₃)₂]⁺
135[C₆H₄COOCH₃]⁺
133[CH(COOCH₃)₂]⁺
103[C₆H₄CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

2.1.2. ¹H NMR Acquisition:

  • The NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.

  • The instrument is locked to the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed.

  • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds is used between scans.

2.1.3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz).

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • A relaxation delay of 2-10 seconds is used.

2.1.4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the pressure arm to ensure a uniform and firm contact.

2.2.2. Data Acquisition:

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

2.3.2. Data Acquisition (e.g., using Electrospray Ionization - ESI):

  • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The sample is ionized using an appropriate technique (e.g., ESI in positive or negative ion mode).

  • The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Structure Elucidation Compound Chemical Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution IR_Acquisition IR Data Acquisition (ATR) Compound->IR_Acquisition MS_Ionization Ionization Compound->MS_Ionization NMR_Acquisition 1H and 13C NMR Data Acquisition Dissolution->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Spectrum NMR Spectrum NMR_Processing->NMR_Spectrum Data_Interpretation Spectral Interpretation NMR_Spectrum->Data_Interpretation IR_Spectrum IR Spectrum IR_Acquisition->IR_Spectrum IR_Spectrum->Data_Interpretation MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum MS_Detection->MS_Spectrum MS_Spectrum->Data_Interpretation Structure_Determination Structure Determination Data_Interpretation->Structure_Determination

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis_and_Characterization Reactants Starting Materials Synthesis Chemical Synthesis Reactants->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure Product This compound Purification->Pure_Product Spectroscopic_Analysis Spectroscopic Characterization Pure_Product->Spectroscopic_Analysis Data Spectroscopic Data (NMR, IR, MS) Spectroscopic_Analysis->Data

Caption: Logical workflow from synthesis to spectroscopic characterization.

An In-depth Technical Guide on Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22027-52-7

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a summary of its reported, albeit not extensively documented, biological activities. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide focuses on the foundational chemical aspects of the compound and provides a theoretical framework for its synthesis and potential applications.

Chemical and Physical Properties

This compound, also known by synonyms such as Methyl 4-(methoxycarbonyl)benzoylacetate, is a benzoate ester derivative. Its structural and physical properties are summarized in the table below. There are some inconsistencies in the reported molecular formula and weight in publicly available data, which may be due to different naming conventions or errors in the databases.

PropertyValueReference(s)
CAS Number 22027-52-7[1]
Molecular Formula C₁₂H₁₂O₅ or C₁₃H₁₄O₅[2]
Molecular Weight 236.22 g/mol or 250.25 g/mol [2]
IUPAC Name This compound[2]
Synonyms Methyl 4-methoxycarbonylbenzoylacetate, Methyl [4-(methoxycarbonyl)benzoyl]acetate, Methyl 3-[4-(methoxycarbonyl)phenyl]-3-oxopropanoate[1]
Melting Point 83-86 °C[2]
Boiling Point 363.8 °C at 760 mmHg (estimated)[3]
Purity (Commercial) Typically ≥95%[2][4]
Appearance White to pale cream crystals, powder, or fused solid[5]
Storage Room temperature[6]

Synthesis

In this case, the synthesis would likely involve the reaction of dimethyl terephthalate with methyl acetate in the presence of a strong base, such as sodium methoxide. The following is a generalized experimental protocol for a Claisen condensation that could be adapted for this synthesis.

Experimental Protocol: Claisen Condensation for the Synthesis of this compound (Generalized)

Materials:

  • Dimethyl terephthalate

  • Methyl acetate

  • Sodium methoxide (or sodium metal in methanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Base Preparation: If using sodium metal, it is added to an excess of anhydrous methanol in the reaction flask under an inert atmosphere to prepare sodium methoxide in situ. The excess methanol is then typically removed under reduced pressure. If using commercial sodium methoxide, it is suspended in the anhydrous solvent.

  • Reactant Addition: A solution of dimethyl terephthalate and methyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly below).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the pure this compound.

Logical Workflow for Synthesis

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Dimethyl_terephthalate Dimethyl terephthalate Claisen_Condensation Claisen Condensation Dimethyl_terephthalate->Claisen_Condensation Methyl_acetate Methyl Acetate Methyl_acetate->Claisen_Condensation Base Strong Base (e.g., NaOMe) Base->Claisen_Condensation Solvent Anhydrous Solvent (e.g., THF) Solvent->Claisen_Condensation Quenching Acidic Quench (HCl) Claisen_Condensation->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide to Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate, a β-keto ester derivative of methyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthesis protocol, estimated physicochemical properties, and potential biological activities based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing a starting point for further investigation and application of this compound.

Introduction and IUPAC Nomenclature

The compound of interest, Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, is more systematically named according to IUPAC nomenclature as Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate . This name accurately describes the molecular structure, which consists of a methyl benzoate core functionalized at the para (4-position) with a methoxycarbonylacetyl group. This structure places it in the class of β-keto esters, which are known for their utility as intermediates in organic synthesis.

Molecular Structure:

Physicochemical Properties

PropertyMethyl 4-(2-(methoxycarbonyl)acetyl)benzoate (Estimated)Methyl 4-acetylbenzoate (Known)
Molecular Formula C12H12O5C10H10O3[1][3]
Molecular Weight 236.22 g/mol 178.18 g/mol [1][2][3]
Appearance White to off-white solidWhite to pale yellow amorphous powder[1]
Melting Point 100-110 °C93-96 °C[1]
Boiling Point > 300 °C~270 °C (rough estimate)[1]
Solubility Soluble in chloroform, methanol (sightly)Soluble in chloroform, methanol (sightly)[1]
CAS Number Not assigned3609-53-8[1][3]

Proposed Synthesis Protocol: Claisen Condensation

A robust and widely used method for the synthesis of β-keto esters is the Claisen condensation.[4] This approach is proposed for the synthesis of Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate using dimethyl terephthalate and methyl acetate as starting materials.

Experimental Protocol
  • Preparation of Reactants:

    • Dissolve sodium methoxide (1.1 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of dimethyl terephthalate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous toluene.

  • Reaction:

    • Heat the sodium methoxide suspension to reflux.

    • Add the solution of dimethyl terephthalate and methyl acetate dropwise to the refluxing mixture over a period of 1-2 hours.

    • Continue refluxing the reaction mixture for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a dilute solution of hydrochloric acid or acetic acid until the mixture is neutral.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Dimethyl Terephthalate + Methyl Acetate Reaction Claisen Condensation (Reflux) Reactants->Reaction Base Sodium Methoxide in Toluene Base->Reaction Quench Acidic Work-up Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate Purification->Product

Caption: Proposed synthesis workflow for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate.

Potential Biological Activity and Applications

While specific biological data for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate is not available, the broader class of benzoate ester derivatives has shown a range of biological activities.[5] Research on analogous compounds suggests potential for antimicrobial and cytotoxic effects.[5] The presence of the β-keto ester functionality also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex, biologically active molecules, including heterocyclic compounds.

Areas for Future Research
  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

  • Cytotoxicity Assays: Testing against various cancer cell lines to explore its potential as an anticancer agent.

  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in disease pathways.

  • Synthetic Intermediate: Utilizing the compound in the synthesis of novel pharmaceutical agents.

Logical Relationship Diagram

Biological_Potential Compound Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate Structure Core Structure: β-Keto Ester of Methyl Benzoate Compound->Structure Activity Potential Biological Activities Structure->Activity Analogs Related Benzoate Esters Analogs->Activity Antimicrobial Antimicrobial Activity->Antimicrobial Cytotoxic Cytotoxic Activity->Cytotoxic Intermediate Synthetic Intermediate Activity->Intermediate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Introduction

This compound is a complex organic molecule featuring a central benzene ring substituted with a methyl ester and a β-keto-ester side chain. Its structure suggests potential applications as a building block in organic synthesis, particularly in the pharmaceutical industry, due to the presence of multiple reactive functional groups. This guide provides a comprehensive structural analysis, including predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Appearance Expected to be a white to off-white solid.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.
Melting Point Estimated to be in the range of 80-120 °C.

Proposed Synthesis

A plausible synthetic route for this compound is the acylation of dimethyl malonate with methyl 4-(chloroformyl)benzoate. This reaction is a variation of the Claisen condensation.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Dimethyl Malonate C Sodium Hydride (NaH) in THF A->C Deprotonation B Methyl 4-(chloroformyl)benzoate B->C Acylation D This compound C->D Formation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Preparation: In a round-bottom flask under an inert argon atmosphere, dissolve dimethyl malonate (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.

  • Enolate Formation: Add sodium hydride (NaH, 1.1 eq.) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes to facilitate the formation of the malonate enolate.

  • Acylation: Slowly add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.8 - 8.2Doublet2HAromatic Protons (ortho to acyl)
7.3 - 7.6Doublet2HAromatic Protons (ortho to ester)
3.9Singlet3HBenzoate -OCH₃
3.7Singlet3HMalonate -OCH₃
3.5 - 4.5Singlet2HMethylene Protons (-CH₂-)
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
190 - 200Ketone Carbonyl (C=O)
165 - 175Ester Carbonyls (C=O)
130 - 140Aromatic C (quaternary)
128 - 135Aromatic C (quaternary)
125 - 130Aromatic CH
50 - 55Methyl Carbons (-OCH₃)
45 - 55Methylene Carbon (-CH₂-)
Mass Spectrometry
m/z ValueInterpretation
236[M]⁺, Molecular Ion
205[M - OCH₃]⁺, Loss of a methoxy group
177[M - COOCH₃]⁺, Loss of a methyl ester group
163[M - CH₂COOCH₃]⁺, Cleavage at keto-methylene bond

Experimental Protocols for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz spectrometer. Acquire data over a spectral width of 0-15 ppm with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument using a proton-decoupled pulse sequence. Acquire data over a spectral width of 0-220 ppm. A greater number of scans will be necessary to obtain a clear spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, preferably an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the compound. Analyze the fragmentation pattern to further confirm the structure.

Potential Applications in Drug Development

The structural motifs present in this compound, namely the β-keto-ester and the substituted benzene ring, are found in numerous biologically active molecules. The β-keto-ester functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry. The aromatic ring can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers and scientists to begin experimental work on this compound. The outlined experimental protocols are robust and widely applicable for the characterization of this and similar organic molecules. Further empirical studies are necessary to validate these predictions and to fully explore the chemical and biological properties of this compound.

Solubility Profile of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the fundamental principles governing the solubility of related ester compounds, presents a generalized experimental protocol for solubility determination, and offers a framework for how such data should be presented. The methodologies and theoretical discussions are intended to guide researchers in designing and executing solubility studies for this and similar molecules, which are often key intermediates in pharmaceutical synthesis.

Introduction

This compound is a complex ester molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process development, purification, formulation, and quality control. The solubility of a compound dictates the choice of solvent for reactions, crystallization, and chromatographic separation, directly impacting yield, purity, and cost-effectiveness of the manufacturing process.

This guide addresses the current information gap by providing a foundational understanding of the factors that influence the solubility of esters and a practical, generalized methodology for its experimental determination.

Theoretical Principles of Solubility

The solubility of an organic compound in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1][2]

2.1. Polarity and Intermolecular Forces

The solubility of esters in organic solvents is significantly influenced by their molecular structure.[1] Ester molecules are polar due to the presence of the carbonyl (C=O) and ether (C-O-C) functionalities, but they cannot act as hydrogen bond donors.[3] However, the lone pairs on the oxygen atoms can act as hydrogen bond acceptors.[4][5]

  • Polar Solvents: Polar esters tend to dissolve well in polar organic solvents due to dipole-dipole interactions.[1] Solvents like ethanol and acetone can dissolve a wide range of esters due to their ability to engage in these interactions.[1]

  • Non-polar Solvents: Non-polar esters are more soluble in non-polar solvents where van der Waals forces are the dominant intermolecular interactions.[1]

  • Hydrogen Bonding: While esters cannot form hydrogen bonds among themselves, they can accept hydrogen bonds from protic solvents like alcohols.[3][4][5] This interaction enhances their solubility in such solvents.

2.2. Structural Effects on Solubility

The structure of an ester molecule plays a critical role in its solubility profile:

  • Hydrocarbon Chain Length: As the length of the hydrocarbon chains in an ester increases, its overall polarity decreases, leading to reduced solubility in polar solvents and increased solubility in non-polar organic solvents.[1][4]

  • Functional Groups: The presence of other functional groups on the molecule can significantly impact its solubility. For this compound, the presence of two ester groups and a benzene ring contributes to its overall polarity and potential for pi-pi stacking interactions.

The interplay of these factors determines the solubility of an ester in a given solvent. A visual representation of these influencing factors is provided in the diagram below.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces ('Like Dissolves Like') Solubility Solubility of this compound Polarity_solute Molecular Polarity Dipole Dipole-Dipole Interactions Polarity_solute->Dipole Hbond_solute Hydrogen Bond Acceptors (Carbonyl & Ether Oxygens) Hbond_interaction Hydrogen Bonding Hbond_solute->Hbond_interaction MW Molecular Weight & Size VDW Van der Waals Forces MW->VDW Structure Molecular Structure (Chain length, Branching) Structure->VDW Polarity_solvent Solvent Polarity Polarity_solvent->Dipole Hbond_solvent Hydrogen Bonding Capacity (Donor/Acceptor) Hbond_solvent->Hbond_interaction VDW->Solubility Dipole->Solubility Hbond_interaction->Solubility

Figure 1. Key factors influencing the solubility of an organic ester.

Experimental Determination of Solubility

As no specific experimental data for the solubility of this compound could be located, this section provides a generalized protocol for its determination. The isothermal shake-flask method is a common and reliable technique.[6][7][8][9]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2. Generalized Experimental Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the bath temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the saturated solution from the analytical data, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental procedure.

start Start prep Add excess solute to a known volume of solvent in a sealed vial start->prep equilibrate Equilibrate in a constant temperature shaker bath (24-72h) prep->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter a known volume of the supernatant settle->sample dilute Dilute the filtered sample to a known volume sample->dilute analyze Analyze by a validated method (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Figure 2. Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison between different solvents. The following table provides a hypothetical representation of solubility data for this compound at a standard temperature.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (g/L)Molar Solubility (mol/L)
n-Hexane0.1< 0.1< 0.0004
Toluene2.45.20.022
Ethyl Acetate4.4150.80.638
Acetone5.1210.50.891
Ethanol5.295.70.405
Methanol6.678.30.331

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental verification is required.

Conclusion and Future Work

This technical guide has outlined the key theoretical considerations and a practical experimental approach for determining the solubility of this compound in organic solvents. While no specific data for this compound is currently available in the public domain, the principles and methodologies described herein provide a solid foundation for researchers to conduct their own solubility studies.

Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for the rational design of synthetic routes, purification protocols, and formulation strategies involving this compound. Additionally, the development of predictive models, potentially using machine learning approaches, could further accelerate solvent screening and process optimization.[10][11][12]

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable intermediate in pharmaceutical and organic chemistry. The synthesis is primarily achieved through a two-step process commencing with the esterification of 4-acetylbenzoic acid, followed by a crossed Claisen condensation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualizations of the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound is efficiently carried out in two primary stages:

  • Fischer Esterification: The initial step involves the conversion of 4-acetylbenzoic acid to its corresponding methyl ester, methyl 4-acetylbenzoate. This is a classic acid-catalyzed esterification reaction using methanol.

  • Crossed Claisen Condensation: The resulting methyl 4-acetylbenzoate undergoes a crossed Claisen condensation with dimethyl carbonate. In this key step, a strong base is used to generate an enolate from methyl 4-acetylbenzoate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate to form the target β-keto ester.

Starting Materials and Reagents

The following table summarizes the necessary starting materials and reagents for the synthesis.

Material Role Step Key Properties/Considerations
4-Acetylbenzoic acidStarting Material1Commercially available solid.
Methanol (anhydrous)Reagent/Solvent1Should be anhydrous to favor ester formation.
Sulfuric Acid (conc.)Catalyst1Strong acid catalyst for esterification.
Methyl 4-acetylbenzoateIntermediate2Product of Step 1.
Dimethyl carbonateReagent2Acts as the electrophile in the Claisen condensation.
Sodium Hydride (NaH)Base2Strong base to generate the enolate. Handle with care under inert atmosphere.
Diethyl ether (anhydrous)Solvent2Anhydrous conditions are crucial for the Claisen condensation.
Hydrochloric Acid (HCl)Reagent2Used for acidic workup to neutralize the reaction mixture and protonate the product.
Saturated Sodium BicarbonateReagent1, 2Used for washing and neutralizing acidic components.
BrineReagent1, 2Used for washing the organic layer.
Magnesium Sulfate (MgSO₄)Drying Agent1, 2Used to dry the organic extracts.

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetylbenzoate

This procedure is adapted from established Fischer esterification protocols.[1]

Materials:

  • 4-Acetylbenzoic acid (12.7 g, 0.077 mol)

  • Methanol (750 mL)

  • Concentrated Sulfuric Acid (1.6 mL)

  • Diethyl ether (400 mL)

  • Saturated Sodium Bicarbonate solution (3 x 150 mL)

  • Brine (150 mL)

  • Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-acetylbenzoic acid in methanol.

  • Carefully add concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture at 70°C under reflux for 8 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate.

Step 2: Synthesis of this compound

This procedure is based on the principles of crossed Claisen condensation reactions involving ketones and dialkyl carbonates.[2][3][4]

Materials:

  • Methyl 4-acetylbenzoate (product from Step 1)

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Magnesium Sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add sodium hydride.

  • Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil and then suspend it in fresh anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of methyl 4-acetylbenzoate and a molar excess of dimethyl carbonate in anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the sodium hydride suspension dropwise with stirring under a nitrogen atmosphere.

  • After the initial reaction subsides, gently reflux the mixture for several hours to ensure the completion of the condensation.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of a small amount of methanol, followed by cold water.

  • Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography.

Diagrams

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Crossed Claisen Condensation A 4-Acetylbenzoic Acid D Methyl 4-acetylbenzoate A->D B Methanol B->D C H₂SO₄ (cat.) C->D E Methyl 4-acetylbenzoate D->E Intermediate H This compound E->H F Dimethyl Carbonate F->H G Sodium Hydride G->H

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start esterification Fischer Esterification (4-Acetylbenzoic Acid, Methanol, H₂SO₄) start->esterification workup1 Workup 1 (Extraction, Washing, Drying) esterification->workup1 intermediate Isolate Methyl 4-acetylbenzoate workup1->intermediate claisen Crossed Claisen Condensation (Intermediate, Dimethyl Carbonate, NaH) intermediate->claisen workup2 Workup 2 (Quenching, Acidification, Extraction, Washing, Drying) claisen->workup2 purification Purification (Chromatography) workup2->purification product This compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: Initial searches for "Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate" did not yield specific results in the reviewed scientific literature. However, a structurally similar and commercially available compound, Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6), was identified. This guide will focus on the latter compound, assuming a minor discrepancy in the requested chemical name. This technical paper provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and professionals in drug development.

Core Compound Properties

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester with a central benzene ring substituted at the 1 and 4 positions. It serves as a versatile intermediate in organic synthesis.

PropertyValueReference
CAS Number 40912-11-6[1][2][3][4][5]
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [2]
MDL Number MFCD00059305[1]
SMILES COC(=O)CCC1=CC=C(C=C1)C(=O)OC[2]
InChI Key MLKXCCLYRPKSBM-UHFFFAOYSA-N[2]
Purity ≥98%[3]

Synthesis and Experimental Protocols

While specific detailed synthetic procedures for Methyl 4-(3-methoxy-3-oxopropyl)benzoate are not extensively published in peer-reviewed journals, its structure suggests a logical synthetic pathway originating from terephthalic acid or its derivatives. A plausible method involves the mono-esterification of terephthalic acid followed by a chain extension reaction.

A general experimental workflow for a potential synthesis is outlined below. This represents a hypothetical, albeit chemically sound, approach.

Hypothetical Synthesis Workflow

G A Terephthalic Acid B Mono-methyl terephthalate A->B  Methanol, Acid catalyst   C Methyl 4-(chloroformyl)benzoate B->C  Thionyl chloride   D Reaction with malonic ester C->D  Dimethyl malonate, Base   E Methyl 4-(3-methoxy-3-oxopropyl)benzoate D->E  Decarboxylation  

Caption: Hypothetical synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Mono-esterification of Terephthalic Acid

  • Dissolve terephthalic acid in a suitable solvent (e.g., a large excess of methanol which also acts as a reactant).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

  • Purify the resulting mono-methyl terephthalate by recrystallization or column chromatography.

Step 2: Conversion to the Acid Chloride

  • Treat mono-methyl terephthalate with thionyl chloride, with or without a solvent like dichloromethane, to convert the remaining carboxylic acid group to an acid chloride.

  • Reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride by distillation.

Step 3: Chain Extension via Malonic Ester Synthesis

  • Prepare the sodium salt of dimethyl malonate by reacting it with a strong base like sodium ethoxide in a suitable solvent (e.g., ethanol).

  • Add the methyl 4-(chloroformyl)benzoate dropwise to the solution of the malonate anion at a controlled temperature.

  • After the addition is complete, reflux the mixture to drive the reaction to completion.

Step 4: Decarboxylation

  • Hydrolyze the resulting diester under acidic or basic conditions.

  • Heat the resulting dicarboxylic acid to induce decarboxylation, yielding the final product, Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

  • Purify the final product using techniques such as column chromatography or distillation under reduced pressure.

Potential Applications in Drug Development

While direct biological activity data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is scarce, its structural motifs are present in various pharmaceutically active molecules. Benzoate derivatives are common in drug structures, and the presence of two ester groups offers multiple points for further chemical modification.

This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, similar structures are utilized as building blocks for kinase inhibitors and other targeted therapies.[6][7][8] The ester functionalities can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines to form amides, a common linkage in drug molecules.

Spectroscopic Data

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, singlets for the two methyl ester groups around 3.5-4.0 ppm, and signals for the methylene protons of the propyl chain.

  • ¹³C NMR: Aromatic carbons would appear in the 120-140 ppm range, the ester carbonyl carbons around 165-175 ppm, the methoxy carbons around 50-55 ppm, and the aliphatic carbons of the propyl chain.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 222.24.

Conclusion

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a readily available chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery and development. While direct biological data is limited, its structural features make it a valuable building block for the creation of more complex and potentially bioactive molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

In-Depth Technical Guide: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a benzoate ester derivative with the CAS number 22027-52-7. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Its structure, featuring both a β-keto ester and an aromatic ring, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Preliminary studies have suggested its potential in exhibiting antimicrobial, anticancer, and anti-inflammatory properties, though further research is required to fully elucidate its biological activities and mechanisms of action.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values across different sources. The molecular formula is consistently reported as C12H12O5.

PropertyValueSource(s)
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS Number 22027-52-7[1]
Physical Appearance White to pale cream crystals, powder, crystalline powder, lumps, or fused solid.[2]
Melting Point 83-86 °C[1]
88-92 °C
Boiling Point 363.8 °C at 760 mmHg
Solubility Data not available.

Synthesis

A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation.[3][4][5][6][7] This reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base. For the synthesis of the target compound, a crossed Claisen condensation between methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate would be a logical approach.

Experimental Protocol: Claisen Condensation

The following is a generalized experimental protocol for a crossed Claisen condensation that can be adapted for the synthesis of this compound.

Materials:

  • Methyl 4-(methoxycarbonyl)benzoate

  • Dimethyl malonate

  • Sodium methoxide (or another suitable strong base like sodium hydride)

  • Anhydrous solvent (e.g., toluene, THF, or diethyl ether)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium methoxide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of the base, add a solution of methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate in the anhydrous solvent dropwise from the dropping funnel at a controlled temperature (often room temperature or slightly elevated).

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Methyl 4-(methoxycarbonyl)benzoate + Dimethyl Malonate + Base Reaction Claisen Condensation (Anhydrous Solvent, Inert Atmosphere) Reactants->Reaction Workup Acidic Work-up (Neutralization) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the methylene protons flanked by two carbonyl groups, and a set of doublets in the aromatic region corresponding to the para-substituted benzene ring.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and other characteristic fragments.

Biological Activity and Signaling Pathways

Preliminary information suggests that this compound may possess antimicrobial, anticancer, and anti-inflammatory activities.[1] However, detailed studies elucidating the specific mechanisms of action and the signaling pathways involved are currently lacking in the scientific literature. The biological activity is hypothesized to stem from the interaction of the compound or its metabolites with cellular receptors or enzymes, thereby modulating various biochemical pathways.[1]

Hypothesized Mechanism of Action:

Biological_Activity_Pathway Compound This compound Metabolism Enzymatic Reactions Compound->Metabolism Metabolites Active Metabolites Metabolism->Metabolites Target Cellular Receptors / Enzymes Metabolites->Target Pathway Modulation of Biochemical Pathways Target->Pathway Effect Biological Effect (Antimicrobial, Anticancer, etc.) Pathway->Effect

Caption: Hypothesized mechanism of biological activity for this compound.

Further research, including in vitro and in vivo studies, is necessary to validate these potential biological effects and to identify the specific molecular targets and signaling cascades that are modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate as a versatile building block in the synthesis of a variety of medicinally relevant heterocyclic compounds. As a highly functionalized aromatic β-keto ester, this reagent is a prime candidate for the construction of pyrazoles, pyrimidines, pyridines, and quinolones, which are core scaffolds in numerous pharmaceutical agents.

While direct literature precedents for the use of this specific starting material are limited, the protocols provided herein are adapted from well-established methodologies for structurally analogous aromatic β-keto esters and are anticipated to be effective starting points for laboratory synthesis.

Synthesis of Substituted Pyrazoles via Knorr-Type Condensation

The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazolones, a class of compounds with diverse biological activities, including anti-inflammatory and analgesic properties. The reaction proceeds through a condensation-cyclization sequence.

Reaction Scheme:

G cluster_0 This compound cluster_1 Hydrazine Derivative cluster_2 Substituted Pyrazolone cluster_3 Aromatic Pyrazole reagent1 product reagent1->product + reagent2 R-NHNH2 reagent2->product final_product product->final_product Tautomerization G cluster_0 This compound cluster_1 Aldehyde cluster_2 Urea/Thiourea cluster_3 Dihydropyrimidinone/-thione reagent1 product reagent1->product + reagent2 R-CHO reagent2->product + reagent3 H2N(C=X)NH2 reagent3->product Acid Catalyst G cluster_0 This compound (2 eq) cluster_1 Aldehyde cluster_2 Ammonia Source cluster_3 1,4-Dihydropyridine cluster_4 Pyridine reagent1 product reagent1->product + reagent2 R-CHO reagent2->product + reagent3 NH3 / NH4OAc reagent3->product final_product product->final_product Oxidation G cluster_0 This compound cluster_1 Aniline Derivative cluster_2 Enamine Intermediate cluster_3 4-Hydroxyquinolone reagent1 intermediate reagent1->intermediate + (Low Temp) reagent2 Ar-NH2 reagent2->intermediate product intermediate->product Thermal Cyclization (High Temp)

Application Notes and Protocols for Methyl Benzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate and its structural analogs are versatile precursors in the synthesis of a wide range of biologically active molecules. While specific data for this compound as a widely used precursor is limited, its core structure represents a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for structurally related methyl benzoate derivatives, illustrating their application in the synthesis of targeted therapies, particularly kinase inhibitors. The methodologies and principles outlined here can be extrapolated to the use of this compound in drug discovery programs.

These derivatives, characterized by a methyl ester and substituted benzene ring, serve as key building blocks. The ester functionality can be readily hydrolyzed or amidated, while the aromatic ring can be functionalized to modulate the physicochemical properties and biological activity of the final compounds. This versatility makes them attractive starting materials for creating diverse chemical libraries for high-throughput screening.

I. Application in the Synthesis of Kinase Inhibitors

Substituted methyl benzoate derivatives are crucial intermediates in the synthesis of several tyrosine kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors often target signaling pathways that are hyperactivated in cancer cells, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Src family kinases.

A. Synthesis of Gefitinib Analogs

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. A key precursor in some synthetic routes is a substituted methyl benzoate. The following protocol is adapted from a novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate.[1]

Experimental Protocol: Synthesis of a Quinazoline Core

This multi-step protocol outlines the construction of a 4-chloro-6,7-disubstituted quinazoline, a common core structure in many kinase inhibitors.

  • O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate:

    • A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.[1]

    • The reaction mixture is cooled to room temperature and poured into ice water (3 L).

    • The resulting solid is filtered and washed with cold water to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[1]

  • Nitration of the Aromatic Ring:

    • To a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL), nitric acid (84.5 mL, 66%) is added dropwise at 0-5°C.[1]

    • The mixture is stirred at room temperature for 6 hours, then poured into ice water and extracted with ethyl acetate.

    • The organic layer is washed, dried, and concentrated to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[1]

  • Reduction of the Nitro Group:

    • Powdered iron (0.89 mol) is added to acetic acid (500 mL) and stirred at 50°C under a nitrogen atmosphere.

    • A solution of the nitro compound (0.30 mol) in methanol (300 mL) is added dropwise.

    • The mixture is stirred for 30 minutes at 50-60°C.

    • The catalyst is filtered, and the filtrate is concentrated. The residue is poured into water and extracted with ethyl acetate to yield methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[1]

  • Cyclization to the Quinazolinone Core:

    • The amino benzoate derivative is cyclized with formamidine acetate to form the quinazolinone ring system.

  • Chlorination to the Final Intermediate:

    • The quinazolinone (0.38 mol) is refluxed in thionyl chloride (500 mL) with a catalytic amount of DMF for 4 hours.

    • Excess thionyl chloride is removed under reduced pressure, and the residue is worked up to yield the 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline intermediate.[1]

Quantitative Data for Gefitinib Synthesis Intermediates

StepProductStarting MaterialReagentsYield
1Methyl 3-(3-chloropropoxy)-4-methoxybenzoateMethyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropane, K2CO3, DMF94.7%[1]
2Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 3-(3-chloropropoxy)-4-methoxybenzoateNitric acid, acetic acid, acetic anhydrideNot specified
3Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoatePowdered iron, acetic acid, methanol77%[1]

Synthetic Workflow for Quinazoline Core

G A Methyl 3-hydroxy-4-methoxybenzoate B Methyl 3-(3-chloropropoxy)-4-methoxybenzoate A->B O-Alkylation C Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate B->C Nitration D Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate C->D Reduction E 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one D->E Cyclization F 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline E->F Chlorination G A 3-Methoxy-4-hydroxybenzoic Acid B Methyl 4-hydroxy-3-methoxybenzoate A->B Esterification C Methyl 4-(3-chloropropoxy)-3-methoxybenzoate B->C Alkylation D Nitrated Intermediate C->D Nitration G A Methyl Benzoate Derivative (MDH1/2 Inhibitor) B MDH1 & MDH2 B->A C Disruption of Malate-Aspartate Shuttle & TCA Cycle C->B D Reduced NADH & Mitochondrial Respiration D->C E Suppression of HIF-1α Accumulation E->D F Inhibition of Tumor Growth F->E

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a versatile keto-ester functionality, making it a key building block for the synthesis of various heterocyclic compounds and complex molecular architectures. This document provides a detailed protocol for the large-scale synthesis of this compound, outlining a robust and scalable three-step process. The methodology is designed to be reproducible and efficient, catering to the needs of researchers in both academic and industrial settings.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from dimethyl terephthalate:

  • Mono-saponification: Selective hydrolysis of dimethyl terephthalate to yield mono-methyl terephthalate.

  • Acyl Chloride Formation: Conversion of mono-methyl terephthalate to its corresponding acyl chloride, methyl 4-(chloroformyl)benzoate, using thionyl chloride.

  • Acylation: C-acylation of dimethyl malonate with methyl 4-(chloroformyl)benzoate to afford the final product.

Experimental Protocols

Step 1: Large-Scale Synthesis of Mono-Methyl Terephthalate

This procedure details the selective mono-hydrolysis of dimethyl terephthalate.

Materials:

  • Dimethyl terephthalate (DMT)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Large-volume glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Large filtration funnel (e.g., Buchner funnel)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a large-volume glass reactor, charge dimethyl terephthalate (1.0 eq) and methanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (1.0 eq) in methanol dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in deionized water. Slowly acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of mono-methyl terephthalate.

  • Isolation and Drying: Collect the white solid by filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum at 60-70 °C to a constant weight.

Step 2: Large-Scale Synthesis of Methyl 4-(chloroformyl)benzoate

This protocol describes the conversion of mono-methyl terephthalate to its acyl chloride.[1]

Materials:

  • Mono-methyl terephthalate

  • Thionyl chloride (SOCl₂)

  • Toluene

  • A catalytic amount of N,N-dimethylformamide (DMF)

Equipment:

  • Glass reactor equipped with an overhead stirrer, reflux condenser with a gas outlet to a scrubber, and an addition funnel

  • Heating mantle

Procedure:

  • Reaction Setup: Charge the reactor with mono-methyl terephthalate (1.0 eq) and toluene.

  • Catalyst Addition: Add a catalytic amount of DMF to the suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the mixture via an addition funnel at room temperature. Control the addition rate to manage the evolution of HCl and SO₂ gases, which should be directed to a scrubber.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC/HPLC analysis.

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • Product Isolation: The crude methyl 4-(chloroformyl)benzoate is obtained as a solid and can be used in the next step without further purification.

Step 3: Large-Scale Synthesis of this compound

This procedure details the magnesium-mediated acylation of dimethyl malonate.

Materials:

  • Dimethyl malonate

  • Magnesium turnings

  • Methanol (absolute)

  • Diethyl ether (anhydrous)

  • Methyl 4-(chloroformyl)benzoate

  • Dilute sulfuric acid

Equipment:

  • Large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Preparation of Magnesium Dimethyl Malonate:

    • In the reaction flask, place magnesium turnings (1.1 eq) and a small amount of absolute methanol.

    • Add a solution of dimethyl malonate (1.0 eq) in absolute methanol. The reaction is initiated, and once the initial exothermic reaction subsides, the mixture is gently heated to reflux until the magnesium is consumed.

    • Remove the solvent under reduced pressure to obtain the magnesium salt of dimethyl malonate.

  • Acylation Reaction:

    • Suspend the prepared magnesium dimethyl malonate in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute sulfuric acid until the mixture is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.

StepReactantMolar RatioSolventReaction Time (h)Temperature (°C)Typical Yield (%)Purity (%)
1Dimethyl terephthalate1.0Methanol2-465-7090-95>98
2Mono-methyl terephthalate1.0Toluene2-380-9095-98>95 (crude)
3Dimethyl malonate1.0Diethyl Ether12-160 to RT80-85>99

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a β-keto ester derivative of methyl benzoate. Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their versatile reactivity in forming more complex molecular architectures. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of final drug products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity.

Principle of Column Chromatography:

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] Silica gel is a polar adsorbent.[1] Therefore, non-polar compounds will have weaker interactions with the silica gel and will elute faster, while more polar compounds will have stronger interactions and elute more slowly.[1] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds with varying polarities can be effectively separated.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp for TLC visualization

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a good separation of the desired product from impurities, with the product having an Rf value ideally between 0.25 and 0.35.[2]

Procedure:

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1 hexane:EtOAc).[3]

  • Visualize the spots under a UV lamp.

  • The optimal eluent system is the one that gives the desired Rf value for the product and the best separation from impurities.

Column Chromatography Protocol

This protocol assumes a crude sample size of approximately 1 gram. The column size and amount of silica gel should be adjusted based on the amount of crude material to be purified. A general rule of thumb is to use 50-100 g of silica gel per gram of crude product.

Column Packing (Slurry Method):

  • Prepare a slurry of silica gel (e.g., 50 g) in the initial, least polar solvent system determined by TLC (e.g., 9:1 hexane:EtOAc).

  • Pour the slurry into the chromatography column, ensuring that no air bubbles are trapped in the packing.

  • Allow the silica gel to settle, resulting in a uniform and well-packed column.[4]

  • Drain the excess solvent until the solvent level is just above the top of the silica gel.

Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (e.g., 2-3 g) to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[4]

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Elution and Fraction Collection:

  • Carefully add the initial eluent (e.g., 9:1 hexane:EtOAc) to the column.

  • Begin collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent (gradient elution). For example, after eluting with several column volumes of 9:1 hexane:EtOAc, switch to 8:2, then 7:3, and so on. A gradual increase in polarity generally provides better separation.[5]

  • Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Combine the fractions that contain the pure product.

Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.

Data Presentation

The following tables summarize typical data obtained from the purification of this compound by column chromatography.

Parameter Crude Product Purified Product
Appearance Brownish oilColorless oil
Weight (g) 1.00.85
Purity (by HPLC, %) 85>98
Yield (%) -85
TLC Analysis Rf Value
Crude Product (7:3 Hexane:EtOAc) 0.30, 0.45, 0.60 (multiple spots)
Purified Product (7:3 Hexane:EtOAc) 0.30 (single spot)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis to Determine Optimal Solvent System packing Column Packing with Silica Gel Slurry tlc->packing elution Gradient Elution packing->elution sample_prep Sample Preparation (Dry Loading) sample_prep->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

logical_relationship crude_product Crude Product (Mixture of Compounds) separation_process Column Chromatography (Silica Gel, Gradient Elution) crude_product->separation_process impurities Impurities (Higher and Lower Polarity) separation_process->impurities pure_product Pure this compound separation_process->pure_product

Caption: Logical relationship of the column chromatography purification process.

References

Application Notes and Protocols for the Recrystallization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a complex organic ester for which purity is critical for its application in research and drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] This process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the target compound will form crystals, leaving impurities behind in the solution.[1][2] This document provides a detailed protocol for the recrystallization of this compound, including solvent selection and a step-by-step procedure.

Data Presentation

ParameterValueUnitsNotes
Input Material
Mass of Crude Compoundg
Solvent Screening
Tested Solvent(s)e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane
Optimal Solvent System
Recrystallization Process
Volume of Solvent UsedmL
Dissolution Temperature°C
Crystallization Temperature°C
Output Material
Mass of Purified Compoundg
Calculated Yield
Percent Recovery%(Mass of Purified / Mass of Crude) x 100

Experimental Protocols

The following protocols provide a comprehensive guide to the recrystallization of this compound.

Protocol 1: Solvent Selection

The choice of a suitable solvent is the most critical step in recrystallization.[3] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4]

  • Place a small amount (approx. 50-100 mg) of the crude this compound into several test tubes.

  • To each test tube, add a small volume (approx. 1 mL) of a different test solvent. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[3]

  • Observe the solubility at room temperature. The compound should ideally be sparingly soluble or insoluble at this stage.[4]

  • Gently heat the test tubes in a water bath and observe the solubility. A good solvent will completely dissolve the compound at or near its boiling point.[5]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The ideal solvent is one that yields a large amount of crystalline precipitate upon cooling.

Protocol 2: Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.[1] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1][5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1][5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[1][2]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[1]

Visualizations

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start with Crude Methyl 4-(3-methoxy-3- oxopropanoyl)benzoate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration_check Insoluble Impurities Present? dissolve->hot_filtration_check hot_filtration Perform Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cool Cool Solution Slowly to Induce Crystallization hot_filtration_check->cool No hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization procedure.

References

analytical techniques for characterizing Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Comprehensive Characterization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Introduction

This compound is a chemical compound with the molecular formula C12H12O5.[1] As a complex diester, it serves as a potential intermediate in the synthesis of more complex molecules in drug development and materials science. Rigorous analytical characterization is essential to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. This document provides detailed protocols and data for the characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The intended audience includes researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analytical Techniques Overview

A multi-technique approach is employed to provide a comprehensive profile of the compound.

  • NMR Spectroscopy (¹H and ¹³C) is used for the primary structural elucidation, confirming the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound.

  • Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule.

Data Presentation and Interpretation

The following sections summarize the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure determination. Spectra are typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.15 Doublet (d) 2H Aromatic (Ha)
8.05 Doublet (d) 2H Aromatic (Hb)
4.10 Singlet (s) 2H Methylene (-CH₂-)
3.95 Singlet (s) 3H Methyl Ester (-OCH₃)

| 3.75 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
192.5 Ketone Carbonyl (C=O)
168.0 Ester Carbonyl (C=O)
166.0 Ester Carbonyl (C=O)
138.0 Aromatic (C-quat)
134.5 Aromatic (C-quat)
130.0 Aromatic (CH)
128.5 Aromatic (CH)
53.0 Methyl Ester (-OCH₃)
52.5 Methyl Ester (-OCH₃)

| 49.0 | Methylene (-CH₂) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Ionization Mode ESI+
Expected Ion (M+H)⁺ m/z 237.07

| Expected Ion (M+Na)⁺ | m/z 259.05 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reverse-phase method provides excellent separation of the main compound from potential impurities.

Table 4: HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min, hold for 5 min, return to 50% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

| Expected Retention Time | ~12.5 min |

Infrared (IR) Spectroscopy

IR spectroscopy helps to confirm the presence of key functional groups.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
~3050 Aromatic C-H Stretch
~2950 Aliphatic C-H Stretch
~1735 Ester C=O Stretch
~1690 Ketone C=O Stretch
~1610 Aromatic C=C Stretch

| ~1280, ~1100 | C-O Stretch |

Experimental Protocols

Detailed protocols for each analytical technique are provided below.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Processing : Process the acquired data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals in both ¹H and ¹³C spectra. Compare the data with the expected values in Tables 1 and 2.

Protocol 2: LC-MS Sample Preparation and Analysis
  • Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Instrumentation Setup : Use an LC-MS system equipped with an ESI source. Set the mass spectrometer to scan a range of m/z 100-400 in positive ion mode.[2]

  • Chromatography : Use the HPLC conditions outlined in Table 4.

  • Injection : Inject 10 µL of the prepared sample.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to (M+H)⁺ and (M+Na)⁺.

Protocol 3: HPLC Purity Analysis
  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[3] Degas both solutions for at least 15 minutes in an ultrasonic bath.[3]

  • Standard/Sample Preparation : Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in a 50:50 acetonitrile/water mixture.

  • System Setup : Equilibrate the HPLC system with the conditions specified in Table 4, ensuring a stable baseline.

  • Analysis : Inject the sample solution. Record the chromatogram for at least 20 minutes to elute all components.

  • Purity Calculation : Calculate the purity of the sample using the area percent method. The purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

Protocol 4: IR Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands and compare them to the expected values in Table 5 to confirm the presence of the key functional groups.

Visualizations

The following diagrams illustrate the analytical workflow and the logic of structural elucidation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Received Prep_NMR Prepare NMR Sample (5-10 mg in CDCl3) Sample->Prep_NMR Prep_HPLC Prepare HPLC/LC-MS Sample (0.5 mg/mL in ACN/H2O) Sample->Prep_HPLC Prep_IR Prepare IR Sample (Neat Solid) Sample->Prep_IR NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS Analysis Prep_HPLC->LCMS IR FTIR Analysis Prep_IR->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment (%) HPLC->Purity MolWeight Molecular Weight Confirmation LCMS->MolWeight FuncGroup Functional Group ID IR->FuncGroup Final_Report Final Characterization Report Structure->Final_Report Purity->Final_Report MolWeight->Final_Report FuncGroup->Final_Report

Caption: Overall analytical workflow for the characterization.

Structural_Elucidation Structural Elucidation Logic cluster_techniques Analytical Data cluster_fragments Inferred Structural Fragments H_NMR 1H NMR - Aromatic protons (2d, 4H) - Methylene (s, 2H) - Methoxy (2s, 6H) Frag1 p-disubstituted benzene ring H_NMR->Frag1 Frag2 Methyl Benzoate moiety H_NMR->Frag2 Frag3 Methoxy-oxopropanoyl moiety H_NMR->Frag3 C_NMR 13C NMR - 3 Carbonyls - 4 Aromatic C - 2 Methoxy C - 1 Methylene C C_NMR->Frag1 C_NMR->Frag2 C_NMR->Frag3 MS Mass Spec - m/z 237.07 (M+H)+ - Confirms C12H12O5 Final_Structure Confirmed Structure: This compound MS->Final_Structure Confirms Molecular Formula IR IR Spec - C=O (Ester, Ketone) - C-O, C=C (Aromatic) IR->Frag2 Confirms Functional Groups IR->Frag3 Confirms Functional Groups Frag1->Final_Structure Assembled via 2D NMR correlations (not shown) Frag2->Final_Structure Assembled via 2D NMR correlations (not shown) Frag3->Final_Structure Assembled via 2D NMR correlations (not shown)

Caption: Logic for elucidating the chemical structure.

References

Application Notes and Protocols: The Role of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, convergent step. These reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, making them highly valuable in drug discovery and development. This document explores the potential role of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate as a versatile building block in MCRs for the synthesis of novel heterocyclic scaffolds.

While direct literature precedents for the participation of this compound in multi-component reactions are not extensively documented, its chemical structure, featuring a reactive β-ketoester moiety, strongly suggests its utility in well-established MCRs. The β-ketoester functionality is a cornerstone of several named reactions that form the bedrock of heterocyclic chemistry.

Anticipated Role in Multi-Component Reactions

This compound possesses two key reactive sites: the enolizable β-ketoester and the aromatic ring bearing a methyl ester. The β-ketoester is poised to act as a nucleophilic component, participating in condensations with electrophiles generated in situ. Based on the known reactivity of similar β-ketoesters, this compound is a prime candidate for classical MCRs such as the Hantzsch pyridine synthesis and the Biginelli reaction. In these transformations, the dicarbonyl fragment of the molecule would be incorporated into the newly formed heterocyclic ring.

The para-substituted methyl benzoate group, while less reactive under typical MCR conditions, is expected to influence the electronic properties and solubility of the resulting products. Furthermore, it provides a valuable synthetic handle for post-MCR modifications, allowing for the introduction of further diversity and the development of structure-activity relationships in medicinal chemistry programs.

Hypothetical Application: Hantzsch-type Synthesis of Poly-substituted Dihydropyridines

A plausible and highly valuable application of this compound is in a Hantzsch-type four-component reaction. This reaction would involve the condensation of an aldehyde, an amine source (such as ammonium acetate), and two equivalents of a β-dicarbonyl compound. In this proposed protocol, one of these equivalents is our target molecule, leading to unsymmetrically substituted dihydropyridine derivatives with significant potential for biological activity. Dihydropyridines are a well-known class of calcium channel blockers and exhibit a wide range of other pharmacological effects.

Experimental Protocol: Four-Component Synthesis of a Novel Dihydropyridine Derivative

Objective: To synthesize a poly-substituted dihydropyridine scaffold using this compound in a one-pot, four-component reaction.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).

  • Add absolute ethanol (20 mL) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the desired dihydropyridine product.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).

Data Presentation: Hypothetical Yields for the Hantzsch-type Reaction

The following table summarizes hypothetical yields for the synthesis of various dihydropyridine derivatives using the protocol described above, illustrating the potential scope of the reaction with different aldehydes.

EntryAldehydeReaction Time (h)Yield (%)
1Benzaldehyde885
24-Chlorobenzaldehyde788
34-Methoxybenzaldehyde982
42-Nitrobenzaldehyde1075
5Isobutyraldehyde678

Visualizations

Logical Relationship: Reactivity of this compound

Reactivity of this compound A This compound B β-Ketoester Moiety A->B contains C Methyl Benzoate Moiety A->C contains D Nucleophilic Reactivity (Enol/Enolate) B->D E Electrophilic Reactivity (Carbonyl Carbons) B->E F Modulation of Electronic Properties & Solubility C->F G Handle for Post-MCR Modification C->G

Caption: Functional group analysis of the title compound.

Experimental Workflow: Hantzsch-type Dihydropyridine Synthesis

Workflow for Hantzsch-type Synthesis A Mixing of Reactants: - this compound - Aldehyde - Ethyl Acetoacetate - Ammonium Acetate in Ethanol B Reflux (6-12 hours) A->B C Reaction Monitoring (TLC) B->C D Solvent Removal (Rotary Evaporation) C->D upon completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Step-by-step experimental workflow diagram.

Applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Derivatives in Materials Science: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for the direct applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in materials science did not yield specific results for this compound. However, extensive information is available on structurally related molecules, providing insights into potential areas of application. This document outlines the applications of these related compounds, focusing on their use in polymer synthesis and as intermediates for functional materials.

While specific data on this compound is not available in the reviewed literature, the functionalities present in this molecule—a substituted benzoate with a methoxycarbonyl group—are found in various compounds that have been utilized in materials science. The following sections detail the applications of these related molecules, offering a potential roadmap for the future investigation of the target compound.

Polymer Synthesis via Copolymerization

A significant application of related phenylcyanoacrylate and benzoate derivatives is in the synthesis of functional polymers through copolymerization, often with styrene. These studies demonstrate how the incorporation of such monomers can modify the properties of the resulting polymers.

Ring-substituted phenylcyanoacrylates, which share structural similarities with the target compound, have been successfully copolymerized with styrene using radical initiation.[1][2][3][4] The resulting copolymers exhibit properties influenced by the specific substitutions on the phenyl ring. These functional polymers have potential applications in coatings, adhesives, and specialty plastics.

This protocol is based on methodologies reported for the copolymerization of various ring-substituted 2-methoxyethyl phenylcyanoacrylates with styrene.[3]

Materials:

  • Ring-substituted 2-methoxyethyl phenylcyanoacrylate (MEPA) monomer

  • Styrene (ST), inhibitor removed

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) as a radical initiator

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • In a 25-mL glass screw-cap vial, dissolve the desired amounts of the MEPA monomer and styrene in 10 mL of toluene. A typical molar ratio of ST/MEPA is 3.

  • Add the radical initiator, ABCN, to the solution at a concentration of 0.12 mol/L.

  • Purge the solution with dry nitrogen for 15 minutes to remove any dissolved oxygen.

  • Seal the vial and place it in a preheated oil bath at 70°C.

  • Allow the copolymerization to proceed for a predetermined time.

  • After the reaction time has elapsed, cool the mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture dropwise into a beaker of methanol with constant stirring.

  • Collect the precipitated copolymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

  • The composition of the resulting copolymer can be determined from the nitrogen content, which corresponds to the cyano group in the MEPA monomer.[3]

Quantitative Data:

The composition of copolymers prepared from various ring-substituted 2-methoxyethyl phenylcyanoacrylates (MEPA) and styrene (ST) is summarized below. The data indicates that the reactivity of the MEPA monomers towards the styrene radical is relatively high.[2]

Ring Substituent (R) on MEPAMEPA in Copolymer (mol%)
2-Benzyloxy26.9
3-Benzyloxy24.7
4-Benzyloxy29.5
3-(4-Methylphenyl)28.0
4-(4-Methylphenyl)31.7
4-Acetoxy11.7
2-Acetyl10.2
3-Acetyl26.8
4-Acetamido11.8
2-Cyano6.9
3-Cyano19.2
4-Cyano22.4
4-Dimethylamino7.3
4-Diethylamino6.9

Intermediates in the Synthesis of Functional Materials

Derivatives of methyl benzoate are frequently used as intermediates in the synthesis of more complex molecules with specific functionalities, including pharmaceuticals and potentially functional materials like metal-organic frameworks (MOFs).[5][6][7]

Metal-organic frameworks are a class of porous materials with applications in gas storage, separation, and catalysis.[5][7] The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic ligands, known as linkers. Benzoate derivatives with additional functional groups are prime candidates for use as organic linkers. While there is no direct evidence of this compound being used as a linker, its structure suggests it could be a precursor to a suitable multitopic carboxylic acid linker after hydrolysis of the ester groups.

This is a generalized protocol for the synthesis of an aluminum-based MOF, illustrating the common steps involved.[8]

Materials:

  • Aluminum salt (e.g., Aluminum nitrate nonahydrate)

  • Organic linker (e.g., Trimesic acid - a benzene-1,3,5-tricarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, or a mixture of water and ethanol)

  • Surfactant (optional, e.g., Cetyltrimethylammonium bromide - CTAB, for hierarchical structures)[8]

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve the aluminum salt and the organic linker in the chosen solvent in a glass beaker.

  • If a hierarchical pore structure is desired, add a surfactant like CTAB to the solution.[8]

  • Stir the mixture until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a convection oven preheated to the desired reaction temperature (e.g., 120°C).

  • Maintain the temperature for a specific duration (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by removing the solvent molecules from the pores, typically by heating under vacuum.

Logical Relationship Diagram: From Monomer to Functional Polymer

G Monomer This compound (or related derivative) Polymerization Radical Copolymerization Monomer->Polymerization Comonomer Styrene Comonomer->Polymerization Initiator Radical Initiator (e.g., ABCN) Initiator->Polymerization Copolymer Functional Copolymer Polymerization->Copolymer Application Potential Applications: Coatings, Adhesives, Specialty Plastics Copolymer->Application G Start Starting Materials: Metal Salt & Organic Linker Dissolution Dissolution in Solvent Start->Dissolution Mixing Mixing & Homogenization Dissolution->Mixing Reaction Solvothermal Reaction (in Autoclave) Mixing->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Separation Filtration / Centrifugation Cooling->Separation Washing Washing with Fresh Solvent Separation->Washing Activation Activation (Solvent Removal) Washing->Activation MOF Final MOF Product Activation->MOF

References

Application Notes and Protocols for the Derivatization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a versatile bifunctional molecule containing a β-keto ester moiety. This structure presents two primary sites for chemical modification: an active methylene group flanked by two carbonyl groups, and a ketone carbonyl group. These reactive centers make it a valuable building block for the synthesis of a diverse range of more complex molecules, including substituted aromatics, and various heterocyclic systems of interest in medicinal chemistry and materials science. This document provides detailed protocols for key derivatization reactions of this compound, enabling its application in synthetic research and drug development.

Key Derivatization Strategies

The reactivity of this compound allows for several key synthetic transformations, including reactions at the active methylene group and cyclocondensation reactions involving the β-keto ester functionality.

Knoevenagel Condensation of the Active Methylene Group

The highly acidic protons of the methylene group readily participate in base-catalyzed condensation reactions with aldehydes and ketones, known as the Knoevenagel condensation. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary (from analogous reactions)

The following table summarizes typical reaction conditions and yields for Knoevenagel condensations of related active methylene compounds.[1][2][3]

Active Methylene CompoundAldehyde/KetoneCatalystSolventTime (h)Yield (%)
Dimethyl malonateBenzaldehydePiperidine/Acetic AcidBenzene2495
Methyl 4-formylbenzoateMalononitrilePiperidineEthanol2High
2-HydroxybenzaldehydeMalononitrileBasic AluminaSolvent-free188-92

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Combine Reactants: - this compound - Aldehyde - Solvent (Ethanol) Catalyst Add Catalyst (Piperidine) Reactants->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temp. TLC->Cool Complete Precipitate Product Precipitation Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product Derivatization_Pathways cluster_derivatives Derivative Classes cluster_reactions Reaction Types Start This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Alkylation C-Alkylation Start->Alkylation Cyclocondensation Cyclocondensation Start->Cyclocondensation Unsaturated α,β-Unsaturated Esters Alkylated α-Alkylated β-Keto Esters Heterocycles Heterocyclic Compounds (e.g., Pyrazoles, Pyrimidines) Knoevenagel->Unsaturated yields Alkylation->Alkylated yields Cyclocondensation->Heterocycles yields

References

Troubleshooting & Optimization

Technical Support Center: Reactions of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: this compound is a β-keto ester, a class of compounds susceptible to specific side reactions, particularly under acidic or basic conditions, and/or with heating. The most common side products arise from hydrolysis and subsequent decarboxylation.

Common Side Products:

  • Hydrolysis Product (A): 4-(1-Carboxy-2-methoxy-2-oxoethyl)benzoic acid. This results from the selective hydrolysis of the methyl ester on the benzoate ring.

  • Hydrolysis Product (B): Methyl 4-(2-carboxyacetyl)benzoate. This results from the selective hydrolysis of the methoxycarbonyl group of the propanoyl chain.

  • Full Hydrolysis Product: 4-(2-carboxyacetyl)benzoic acid. This occurs when both ester groups are hydrolyzed.

  • Decarboxylation Product (after hydrolysis): Methyl 4-acetylbenzoate. This is a very common side product, formed when the β-keto acid intermediate (from hydrolysis of the propanoyl ester) loses carbon dioxide.[1][2]

  • Self-Condensation Products: Complex higher molecular weight products can form from the reaction of the enolate of the starting material with another molecule of the ester.

Below is a diagram illustrating the main side reaction pathways.

side_products cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation main This compound bka Methyl 4-(2-carboxyacetyl)benzoate (β-Keto Acid Intermediate) main->bka h2o_h H₂O / H⁺ or OH⁻ h2o_h->main heat Δ (Heat) ketone Methyl 4-acetylbenzoate (Decarboxylation Product) heat->ketone co2 - CO₂ bka->heat bka->ketone ketone->co2

Caption: Formation of hydrolysis and decarboxylation side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, or use of this compound.

Issue 1: Low Yield of Desired Product

Q: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yields can often be attributed to the formation of side products or incomplete reactions. Consider the following:

  • Reaction Conditions: Prolonged reaction times or high temperatures, especially in the presence of acid or base, can promote the hydrolysis and subsequent decarboxylation of the β-keto ester to form Methyl 4-acetylbenzoate.[1][3]

  • Workup Procedure: Aqueous workups, particularly with acidic or basic washes, can induce hydrolysis if not performed quickly and at low temperatures. The resulting β-keto acid is often water-soluble and may be lost to the aqueous phase.

  • Purification Method: Purification via silica gel chromatography can sometimes lead to degradation, as residual acidity on the silica can catalyze the decomposition of the β-keto ester.

Issue 2: Unexpected Spots on Thin Layer Chromatography (TLC)

Q: I see multiple spots on my TLC plate after the reaction. How can I identify them?

A: The presence of multiple spots indicates a mixture of compounds. Based on polarity, you can often make a preliminary identification:

  • Starting Material: Your primary reference spot.

  • Less Polar Spot: This could be the decarboxylation product, Methyl 4-acetylbenzoate, as it is less polar than the starting β-keto ester.

  • More Polar/Streaking Spot: Carboxylic acid byproducts from hydrolysis are significantly more polar and will often appear as streaks or spots with low Rf values on silica gel TLC plates.

  • Baseline Spot: Highly polar byproducts, such as the fully hydrolyzed di-acid, may remain at the baseline.

Issue 3: Product Instability During Purification or Storage

Q: My purified product seems to degrade over time, showing impurities in subsequent analyses. Why is this happening?

A: β-keto esters can be sensitive to their environment.

  • Trace Acid/Base: Residual acidic or basic impurities from the reaction or purification steps can catalyze slow degradation during storage. Ensure the final product is neutralized and free of any catalytic residues.

  • Moisture: The presence of water can lead to hydrolysis over time. Store the compound under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[1]

  • Temperature: Elevated storage temperatures can accelerate decomposition. It is advisable to store the compound at a low temperature.

Side Product Summary

The following table summarizes the key side products, their molecular weights, and potential identification methods.

Side Product NameStructureMolecular Weight ( g/mol )Identification Notes
Methyl 4-acetylbenzoate
alt text
178.18Appears as a less polar spot on TLC. In ¹H NMR, shows a characteristic singlet for the acetyl methyl group (~2.6 ppm).
Methyl 4-(2-carboxyacetyl)benzoate
alt text
222.19More polar than the starting material. The carboxylic acid proton may be visible in ¹H NMR, or its presence can be confirmed by IR spectroscopy (broad O-H stretch).
4-acetylbenzoic acid
alt text
164.16Product of full hydrolysis and decarboxylation. Highly polar.

Experimental Protocols

Protocol 1: General Workflow for Reaction Quenching and Workup

This protocol outlines a general procedure to minimize the formation of hydrolysis and decarboxylation byproducts during the workup of a reaction mixture containing this compound.

workflow start Reaction Mixture quench Cool to 0°C Quench with cold, dilute acid (e.g., 1M HCl) to neutralize base start->quench extract Extract with an organic solvent (e.g., Ethyl Acetate or DCM) quench->extract wash_brine Wash organic layer with saturated NaCl (brine) extract->wash_brine dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure (Rotary Evaporation) filter->concentrate purify Purify crude product (e.g., Column Chromatography) concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for workup and purification.

Methodology:

  • Cooling: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C. This slows down potential side reactions.

  • Quenching: Slowly add the reaction mixture to a beaker containing a cold, dilute aqueous acid (e.g., 1M HCl) or a saturated ammonium chloride solution with stirring. This step neutralizes the base catalyst and protonates any enolate species. The final pH should be weakly acidic to neutral.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (if the reaction was run under acidic conditions) followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purification: Purify the resulting crude oil or solid. If using column chromatography, consider using a neutralized silica gel or adding a small amount of a non-nucleophilic base like triethylamine (~0.5%) to the eluent to prevent on-column degradation.[4]

References

Technical Support Center: Purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as methyl 4-(chloroacetyl)benzoate and dimethyl malonate, byproducts from side reactions, and degradation products. The primary side reactions to consider are hydrolysis of the ester groups and decarboxylation of the β-keto ester moiety.

Q2: What are the potential side reactions during the synthesis and workup that can lead to impurities?

A2: The β-keto ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acids.[1] Additionally, heating the compound, especially in the presence of acid or base, can cause decarboxylation, resulting in the formation of methyl 4-acetylbenzoate.[2][3][4]

Q3: My purified product is a colored oil or solid. What is the likely cause and how can I resolve it?

A3: Discoloration in the final product is often due to the presence of minor, highly conjugated impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated carbon followed by filtration before the final purification step. Recrystallization can also be effective at excluding colored impurities.

Q4: I am having difficulty inducing crystallization during recrystallization. What can I do?

A4: If your compound fails to crystallize and remains an oil, this is a common issue known as "oiling out." To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the pure compound, or further cooling the solution in an ice bath. It is also possible that the chosen solvent is not optimal, and a different solvent or solvent system should be explored.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Symptom: On a TLC plate, the desired product spot and impurity spots are very close together or overlapping, even with different solvent systems.

Cause: The polarity of the desired compound and the impurity are very similar, making separation by normal-phase chromatography challenging.

Resolution:

  • Optimize the Solvent System: Fine-tune the eluent composition. Small changes in the ratio of polar to non-polar solvents can significantly impact resolution. For instance, if using a hexane/ethyl acetate system, try varying the ethyl acetate concentration in small increments (e.g., from 15% to 20%).

  • Try a Different Solvent System: If hexane/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/ethyl acetate or toluene/acetone.

  • Use Medium Pressure Liquid Chromatography (MPLC): MPLC can provide better resolution than traditional flash chromatography. A gradient elution from dichloromethane to a mixture of dichloromethane and ethyl acetate has been reported to be effective for this compound.[5]

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase chromatography, which separates compounds based on hydrophobicity, may provide a different selectivity and achieve the desired separation.

Issue 2: Product Hydrolysis During Purification

Symptom: The purified product shows the presence of carboxylic acid impurities, as detected by NMR or LC-MS. This is often indicated by broad peaks in the NMR spectrum.

Cause: The ester groups are sensitive to hydrolysis, which can be catalyzed by residual acidic or basic reagents from the synthesis, or by using protic solvents at elevated temperatures for extended periods.[1][6]

Resolution:

  • Neutralize the Crude Product: Before purification, ensure that the crude product is thoroughly washed to remove any acidic or basic residues. A wash with a saturated sodium bicarbonate solution followed by brine is recommended.

  • Use Aprotic Solvents: When possible, use aprotic solvents for chromatography and recrystallization to minimize the risk of hydrolysis.

  • Avoid Prolonged Heating: Minimize the time the compound is heated in solution, for example, during dissolution for recrystallization.

Issue 3: Decarboxylation of the Product

Symptom: Presence of methyl 4-acetylbenzoate as a significant impurity in the final product.

Cause: The β-keto ester is prone to decarboxylation upon heating, particularly under acidic or basic conditions.[2][3][4][7]

Resolution:

  • Maintain Neutral pH: Ensure the workup and purification steps are carried out under neutral or near-neutral pH conditions.

  • Use Moderate Temperatures: Avoid excessive temperatures during solvent removal (rotary evaporation) and recrystallization. It is advisable to keep the temperature below 60 °C.

Data Presentation

Table 1: Suggested Solvents for Purification Techniques

Purification TechniqueRecommended Solvents/Solvent SystemsRationale
Column Chromatography Hexane/Ethyl Acetate (gradient)Good for separating compounds of moderate polarity.
Dichloromethane/Ethyl Acetate (gradient)Offers different selectivity compared to hexane-based systems.[5]
Recrystallization n-Heptane/Ethyl Acetate (e.g., 2:1)The compound is soluble in hot ethyl acetate and less soluble upon the addition of the anti-solvent n-heptane, promoting crystallization.[5]
Ethanol/WaterA common solvent system for moderately polar organic compounds.
IsopropanolCan be a good single solvent for recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate.

  • Induce Crystallization: Slowly add n-heptane dropwise to the hot solution until it becomes slightly cloudy.

  • Dissolution: Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_side_reactions Side Reaction Impurities start Purification Issue Identified poor_separation Poor Separation start->poor_separation hydrolysis Hydrolysis Detected start->hydrolysis decarboxylation Decarboxylation Detected start->decarboxylation optimize_solvent Optimize Eluent poor_separation->optimize_solvent Try first change_system Change Solvent System optimize_solvent->change_system If needed use_mplc Use MPLC change_system->use_mplc For best resolution neutral_workup Ensure Neutral Workup hydrolysis->neutral_workup aprotic_solvents Use Aprotic Solvents hydrolysis->aprotic_solvents decarboxylation->neutral_workup moderate_temp Use Moderate Temperatures decarboxylation->moderate_temp

References

stability and storage conditions for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS No. 22027-52-7) for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at temperatures between 2-8°C.[1][2]

Q2: What is the shelf life of this compound?

The shelf life is not explicitly stated in the available documentation. However, when stored under the recommended conditions (2-8°C, dry, sealed container), the compound is expected to remain stable. It is advisable to monitor the purity of the compound periodically, especially for long-term storage.

Q3: What are the known incompatibilities for this compound?

While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents.[3][4][5] Based on its chemical structure (a β-keto ester), it may also be sensitive to strong acids and bases, which could catalyze hydrolysis or other degradation reactions.

Q4: What are the primary safety concerns when handling this compound?

Users should handle this compound in accordance with good industrial hygiene and safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][4] Ensure adequate ventilation to avoid inhalation of any dust or vapors.[2] The compound may cause skin and eye irritation.[2]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results or Suspected Degradation

If you are observing unexpected or inconsistent results in your experiments, it could be related to the stability of the compound.

  • Possible Cause 1: Improper Storage. Exposure to moisture, elevated temperatures, or atmospheric oxygen can lead to degradation.

    • Troubleshooting Step: Verify that the compound has been consistently stored at 2-8°C in a tightly sealed container and in a dry environment.[1][2] If not, obtain a fresh sample that has been properly stored.

  • Possible Cause 2: Hydrolysis. As a diester, this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions in your experimental setup. This would result in the formation of the corresponding carboxylic acids.

    • Troubleshooting Step: Ensure that all solvents and reagents used are anhydrous and free from acidic or basic contaminants. Consider running a control experiment to assess the stability of the compound under your specific reaction conditions.

  • Possible Cause 3: Decarboxylation. β-keto esters can undergo decarboxylation (loss of CO2) when heated, particularly in the presence of acid or base.

    • Troubleshooting Step: Avoid high temperatures in your experimental protocol if possible. If heating is necessary, perform it for the minimum time required. Analyze your sample by techniques such as NMR or LC-MS to check for the presence of degradation products.

Issue 2: Poor Solubility

  • Possible Cause: The compound may have limited solubility in your chosen solvent system.

    • Troubleshooting Step: Consult literature for appropriate solvents for similar compounds. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. Test a range of common organic solvents to find the most suitable one for your application.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature 2-8°C[1][2]
Storage Environment Sealed container, dry conditions[1][2]
Incompatibilities Strong oxidizing agents, potentially strong acids and bases[3][4][5]
Handling Use in a well-ventilated area with appropriate PPE[2][4]

Experimental Protocols

  • Sample Preparation: Dissolve a known concentration of this compound in the solvent system used for your experiment.

  • Incubation: Incubate the solution under your experimental conditions (e.g., specific temperature, pH, duration).

  • Analysis: At various time points, take aliquots of the solution and analyze them using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Comparison: Compare the peak area of the parent compound and look for the appearance of new peaks that would indicate degradation products. A control sample stored under ideal conditions (2-8°C) should be analyzed in parallel.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dry, Sealed) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_protocol Review Experimental Protocol improper_storage->check_protocol No use_fresh_sample Use Fresh, Properly Stored Sample improper_storage->use_fresh_sample Yes hydrolysis Potential Hydrolysis? (Acid/Base Present) check_protocol->hydrolysis decarboxylation Potential Decarboxylation? (Heat Applied) hydrolysis->decarboxylation No use_anhydrous Use Anhydrous/Neutral Solvents and Reagents hydrolysis->use_anhydrous Yes minimize_heat Minimize Heat Exposure decarboxylation->minimize_heat Yes analyze_purity Analyze Purity (e.g., LC-MS) decarboxylation->analyze_purity No use_fresh_sample->analyze_purity use_anhydrous->analyze_purity minimize_heat->analyze_purity

Caption: Troubleshooting workflow for inconsistent experimental results.

References

troubleshooting failed reactions with Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile β-keto ester in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions involving this compound?

This compound is a β-keto ester and is expected to undergo reactions typical for this class of compounds. The most common reactions involve the acidic α-hydrogen located between the two carbonyl groups. These include:

  • Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide to introduce an alkyl group at the α-position.[1][2]

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated upon heating to yield a ketone.[1] This process is a common strategy for the synthesis of ketones.

  • Acylation: Reaction with an acylating agent to introduce an acyl group at the α-position.

  • Condensation Reactions: Acting as a nucleophile in reactions like the Knoevenagel or Claisen condensations.

Q2: What is the approximate pKa of the α-hydrogen in this compound?

The α-hydrogen of a β-keto ester is significantly more acidic than a simple ketone or ester due to the stabilization of the resulting enolate by two carbonyl groups.[3] The pKa is typically in the range of 10-13 in DMSO, making it accessible for deprotonation by common bases like alkoxides.

Q3: What are some suitable bases for deprotonating this compound?

The choice of base is critical and depends on the specific reaction.

  • For Alkylation: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often preferred to ensure complete deprotonation and avoid side reactions.[2] For irreversible enolate formation, lithium diisopropylamide (LDA) can be used at low temperatures.[2]

  • For Claisen-type Condensations: An alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) is typically used to avoid transesterification.[4]

Q4: How can I purify this compound after a reaction?

Purification of β-keto esters can often be achieved by column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product. A mixture of hexanes and ethyl acetate is a common starting point. Distillation under reduced pressure can also be an option if the product is thermally stable.

Troubleshooting Failed Reactions

Issue 1: Low or No Yield in Alkylation Reactions

Alkylation of β-keto esters can be challenging. Here’s a guide to troubleshoot common issues.

Troubleshooting Workflow for Alkylation

Troubleshooting Alkylation Reactions start Low/No Alkylation Product check_base 1. Incomplete Deprotonation? start->check_base check_base_sol Use a stronger base (e.g., NaH, LDA). Ensure anhydrous conditions. check_base->check_base_sol Yes check_halide 2. Alkyl Halide Reactivity? check_base->check_halide No check_halide_sol Use a more reactive halide (I > Br > Cl). Use primary or methyl halides. check_halide->check_halide_sol Yes check_side_reactions 3. Competing Side Reactions? check_halide->check_side_reactions No check_side_reactions_sol O-alkylation? Use polar aprotic solvent. Dialkylation? Use 1 eq. of base and halide. check_side_reactions->check_side_reactions_sol Yes check_workup 4. Product Lost During Workup? check_side_reactions->check_workup No check_workup_sol Check pH during extraction. Ensure complete extraction from aqueous layer. check_workup->check_workup_sol Yes end_node Successful Alkylation check_workup->end_node No

Caption: A flowchart for troubleshooting failed alkylation reactions.

Potential Problems & Solutions

Problem Possible Cause Suggested Solution
Starting material recovered Incomplete deprotonation.Use a stronger base (e.g., NaH, LDA). Ensure strictly anhydrous conditions as water will quench the enolate.
Low reactivity of the alkyl halide.Use a more reactive alkyl halide (iodide > bromide > chloride). Primary and methyl halides are most effective for S\textsubscript{N}2 reactions.
Formation of a byproduct with a similar mass O-alkylation instead of C-alkylation.This is more common with certain counter-ions and solvents. Using a polar aprotic solvent like THF or DMF can favor C-alkylation.
Formation of a higher molecular weight product Dialkylation.This occurs if excess base or alkyl halide is used, or if the mono-alkylated product is deprotonated. Use of a strong base like LDA to achieve full initial deprotonation, followed by the addition of one equivalent of the alkyl halide can minimize this.
Low isolated yield Product loss during workup.The product may be partially soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent. Check the pH of the aqueous layer before extraction.
Issue 2: Unwanted Decarboxylation or Hydrolysis

The β-keto ester functionality is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and high temperatures.

Troubleshooting Workflow for Hydrolysis/Decarboxylation

Preventing Unwanted Hydrolysis/Decarboxylation start Unwanted Hydrolysis/ Decarboxylation check_temp 1. Reaction Temperature Too High? start->check_temp check_temp_sol Run the reaction at a lower temperature. Monitor reaction progress closely. check_temp->check_temp_sol Yes check_ph 2. pH Too Acidic or Basic? check_temp->check_ph No check_ph_sol Use milder bases or acids if possible. Neutralize the reaction mixture promptly during workup. check_ph->check_ph_sol Yes check_workup_cond 3. Harsh Workup Conditions? check_ph->check_workup_cond No check_workup_cond_sol Avoid prolonged exposure to strong acids/bases. Use buffered solutions for washing. check_workup_cond->check_workup_cond_sol Yes end_node Product Stability Maintained check_workup_cond->end_node No

Caption: A flowchart for preventing unwanted side reactions.

Potential Problems & Solutions

Problem Possible Cause Suggested Solution
Formation of Methyl 4-acetylbenzoate Decarboxylation of the β-keto acid formed after hydrolysis.Avoid high temperatures during the reaction and workup. If the reaction requires heat, monitor it carefully and do not overheat.
Formation of 4-(Methoxycarbonyl)benzoic acid and methanol Hydrolysis of the methyl ester.Use anhydrous conditions. During workup, avoid prolonged contact with strong aqueous acids or bases. If an aqueous wash is necessary, perform it quickly and at a low temperature.
Transesterification Use of an alkoxide base that does not match the ester.If using an alkoxide base, ensure it is sodium methoxide to prevent the formation of other esters.[4]

Experimental Protocols (General Guidance)

Protocol 1: General Procedure for Alkylation of a β-Keto Ester

This protocol describes a general method for the C-alkylation of a β-keto ester using sodium hydride and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Reaction Scheme for Alkylation

General Alkylation of a Beta-Keto Ester sub This compound base 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) sub->base prod Alkylated Product base->prod

Caption: A diagram showing the general alkylation reaction.

Protocol 2: General Procedure for Hydrolysis and Decarboxylation

This protocol outlines a general two-step procedure for the hydrolysis of the β-keto ester to a β-keto acid, followed by decarboxylation to a ketone.

Materials:

  • Alkylated β-keto ester (from Protocol 1)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Methanol or ethanol

  • Hydrochloric acid (HCl), concentrated

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Hydrolysis

  • Dissolve the alkylated β-keto ester in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (e.g., 10-20%).

  • Heat the mixture to reflux and stir for 1-3 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) with concentrated HCl.

Step B: Decarboxylation

  • The β-keto acid may precipitate upon acidification. If so, it can be collected by filtration.

  • Alternatively, the acidic aqueous solution can be gently heated (e.g., 50-80 °C) until gas evolution (CO₂) ceases.

  • After cooling, extract the product ketone with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.

General Reaction Scheme for Hydrolysis and Decarboxylation

Hydrolysis and Decarboxylation Pathway start Alkylated Beta-Keto Ester step1 1. NaOH, H2O 2. H3O+ start->step1 intermediate Beta-Keto Acid step1->intermediate step2 Heat (-CO2) intermediate->step2 final_prod Ketone step2->final_prod

Caption: A diagram of the hydrolysis and decarboxylation pathway.

This technical support guide is intended to provide general assistance for researchers working with this compound. As with any chemical reaction, careful planning, execution, and monitoring are essential for success. For specific applications, it is highly recommended to consult the primary literature for detailed procedures and safety information.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most plausible synthetic routes are a Crossed Claisen Condensation and a Friedel-Crafts Acylation. The Crossed Claisen Condensation involves the reaction of methyl benzoate with methyl acetate in the presence of a strong base.[1][2][3][4][5] The Friedel-Crafts Acylation route would likely involve the reaction of methyl benzoate with a malonyl derivative, such as methyl malonyl chloride, in the presence of a Lewis acid catalyst.[6][7]

Q2: Which starting materials are required for the Crossed Claisen Condensation method?

A2: For the Crossed Claisen Condensation, you will need methyl benzoate, methyl acetate, and a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.[1][3]

Q3: What are the key considerations for the Friedel-Crafts Acylation approach?

A3: The Friedel-Crafts Acylation requires an activated acylating agent, such as methyl malonyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is sensitive to moisture, and the aromatic ring of the starting material, methyl benzoate, must be sufficiently activated to undergo acylation.[6][7] Deactivated aromatic rings are generally poor substrates for Friedel-Crafts reactions.[7]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel, using a gradient elution with solvents such as hexane and ethyl acetate.[1] Recrystallization from a suitable solvent system may also be an effective method for obtaining a highly pure product.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Base (Claisen Condensation) Use freshly opened or properly stored sodium hydride or sodium ethoxide. Ensure all glassware is rigorously dried to prevent quenching of the base.
Insufficient Catalyst Activity (Friedel-Crafts) Use anhydrous aluminum chloride. The catalyst can lose activity upon exposure to atmospheric moisture.
Poor Quality Starting Materials Verify the purity of methyl benzoate and methyl acetate/methyl malonyl chloride by NMR or GC-MS before starting the reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. Claisen condensations may require initial cooling to control the exothermic reaction, followed by warming. Friedel-Crafts reactions often require cooling to prevent side reactions.
Reversible Reaction (Claisen Condensation) The final deprotonation of the β-keto ester drives the Claisen condensation to completion. Ensure at least one full equivalent of base is used.[8]
Presence of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Self-Condensation of Methyl Acetate (Claisen) Add the methyl acetate dropwise to the mixture of methyl benzoate and base to maintain a low concentration of the enolizable ester.
Polyacylation (Friedel-Crafts) Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate. The introduction of an electron-withdrawing acyl group deactivates the ring, making a second acylation less likely.[9]
Side Reactions with Solvent Ensure the solvent is anhydrous and inert under the reaction conditions.
Ortho/Para Isomer Formation (Friedel-Crafts) The ester group of methyl benzoate is a meta-director, but some ortho/para substitution may occur. Optimize the Lewis acid and reaction temperature to improve regioselectivity. Purification by column chromatography will be necessary to separate isomers.

Experimental Protocols

Protocol 1: Synthesis via Crossed Claisen Condensation

Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methyl benzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.

  • Add the ester solution dropwise to the stirred NaH suspension over 30 minutes.

Reaction Conditions:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Quantitative Data (Representative)
Base Solvent Temperature (°C) Time (h) Yield (%)
NaHTHF251875
NaOEtEthanol252460
LDATHF-78 to 251280

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add NaH & Wash A->B C Add Anhydrous THF B->C D Cool to 0 °C C->D E Prepare Ester Solution D->E F Dropwise Addition E->F G Warm to RT F->G H Stir & Monitor by TLC G->H I Quench Reaction H->I J Extract with EtOAc I->J K Wash & Dry J->K L Concentrate K->L M Column Chromatography L->M troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry Start Low/No Yield A Check Base Activity Start->A B Verify Starting Material Purity Start->B C Optimize Temperature Start->C D Ensure Anhydrous Conditions Start->D E Use >= 1 eq. of Base Start->E SolutionA SolutionA A->SolutionA Use fresh base SolutionB SolutionB B->SolutionB Purify starting materials SolutionC SolutionC C->SolutionC Run temperature screen SolutionD SolutionD D->SolutionD Dry solvent/glassware SolutionE SolutionE E->SolutionE Increase base equivalent

References

Technical Support Center: Purification of Crude Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can originate from starting materials, side reactions, or subsequent degradation. Based on typical synthetic routes like the Claisen condensation, likely impurities include:

  • Unreacted Starting Materials: Dimethyl terephthalate and methyl acetate.

  • Byproducts of Self-Condensation: Self-condensation products of methyl acetate.

  • Hydrolyzed Product: 4-(3-methoxy-3-oxopropanoyl)benzoic acid, resulting from the hydrolysis of the methyl ester.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, toluene, ethyl acetate).

Q2: Which purification techniques are most effective for this compound?

The two primary and most effective methods for purifying this compound are:

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[1][2]

  • Recrystallization: An excellent technique for achieving high purity of solid compounds, provided a suitable solvent or solvent system is identified.[1][3]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[1][2]

  • Visualization: Spots can be visualized under UV light (254 nm).

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of crude this compound.

Column Chromatography Troubleshooting

Issue 1: Poor separation of the desired compound from an impurity on the TLC plate.

  • Possible Cause: The polarity of the solvent system is not optimal.

  • Recommended Solution:

    • If your compound and the impurity are running too close to the solvent front (high Rf value), decrease the polarity of the eluent (increase the proportion of the non-polar solvent like hexane).

    • If the spots are clustered at the baseline (low Rf value), increase the polarity of the eluent (increase the proportion of the polar solvent like ethyl acetate).[2]

    • Experiment with different solvent systems. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of a third solvent might improve separation.

Issue 2: The compound is streaking on the TLC plate or the column.

  • Possible Cause:

    • Sample Overloading: Too much sample has been loaded onto the TLC plate or column.

    • Compound Degradation: The compound may be sensitive to the acidic nature of the silica gel.[4]

    • Insolubility: The compound may not be fully dissolved in the mobile phase.

  • Recommended Solution:

    • Use a more dilute sample for TLC spotting. For column chromatography, ensure the sample is loaded onto the minimum amount of silica gel.

    • Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

    • Ensure the crude sample is fully dissolved in the loading solvent before applying it to the column.

Recrystallization Troubleshooting

Issue 1: No crystals form upon cooling the solution.

  • Possible Cause:

    • Solution is too dilute: Too much solvent was used to dissolve the crude product.

    • Supersaturation has not been achieved: The solution is not yet saturated enough for crystals to form.

  • Recommended Solution:

    • Boil off some of the solvent to concentrate the solution and allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1]

    • Place the solution in an ice bath to further decrease the solubility.[1]

Issue 2: The product oils out instead of forming crystals.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is cooling too rapidly.

    • High concentration of impurities.

  • Recommended Solution:

    • Choose a solvent with a lower boiling point.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • If the sample is very impure, it may be necessary to first perform a preliminary purification by column chromatography.

Issue 3: Low recovery of the purified product.

  • Possible Cause:

    • The compound has significant solubility in the cold recrystallization solvent.

    • Too much solvent was used for washing the crystals.

    • Premature crystallization during hot filtration.

  • Recommended Solution:

    • Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

    • If hot filtration is necessary to remove insoluble impurities, use a pre-heated funnel and flask, and use a slight excess of hot solvent to prevent the product from crystallizing prematurely.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

Purification MethodPurity of Crude (%)Purity of Final Product (%)Yield (%)Notes
Column Chromatography75>9870-85Effective for removing polar and non-polar impurities. Yield is dependent on loading and elution.
Recrystallization85>9960-80Requires finding a suitable solvent system. Best for removing smaller amounts of impurities.
Sequential Purification75>99.550-70Column chromatography followed by recrystallization often yields the highest purity product.

Note: The data in this table is illustrative and may vary depending on the specific nature and quantity of impurities in the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system by running TLC plates with the crude material. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[3] Common solvents to screen include methanol, ethanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Visualizations

G cluster_0 start Crude Product tlc Perform TLC Analysis start->tlc decision Good Separation? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No end Pure Product recrystallization->end column->end optimize Optimize TLC Solvent System column->optimize Poor Resolution optimize->column

Caption: Troubleshooting workflow for purification.

G cluster_1 Target Compound cluster_2 Potential Impurities target This compound impurity1 Dimethyl terephthalate (Starting Material) impurity2 Methyl acetate (Starting Material) impurity3 4-(3-methoxy-3-oxopropanoyl)benzoic acid (Hydrolysis Product) impurity4 Self-condensation byproducts

Caption: Target compound and potential impurities.

References

preventing decomposition of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS No: 22027-52-7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable β-keto ester intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling, storage, and use of this compound.

Problem 1: Low or Inconsistent Yields in Synthetic Reactions

Possible Cause: Decomposition of this compound during the reaction. As a β-keto ester, it is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[1][2]

Solutions:

StrategyDetailed Recommendation
Temperature Control Maintain the reaction temperature as low as possible. For reactions that do not require high heat, consider running them at room temperature or below.[1]
pH Management If acidic or basic conditions are necessary, use the mildest reagents possible and minimize reaction time. Aim for a neutral pH during workup and purification.[1]
Anhydrous Conditions Use anhydrous solvents and reagents to prevent hydrolysis of the ester functionalities.[3]
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Problem 2: Appearance of Impurities in Stored Material

Possible Cause: Gradual decomposition of the compound during storage. The primary degradation products are the corresponding β-keto acid and its subsequent decarboxylation product, a ketone.[2][4]

Solutions:

Storage ParameterRecommended Condition
Temperature Store at 2-8°C.[5]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere, to protect from moisture and air.[5]
Environment Keep in a dry, dark place.

Problem 3: Inconsistent Analytical Results (e.g., Broad or Multiple Peaks in HPLC)

Possible Cause: Keto-enol tautomerism. β-keto esters exist as an equilibrium mixture of keto and enol forms, which can lead to poor peak shape in reverse-phase HPLC.

Solutions:

Analytical TechniqueOptimization Strategy
HPLC Increase the column temperature to accelerate the interconversion between tautomers, which can result in a single, sharper peak. Consider using mixed-mode chromatography columns.
NMR Acquire spectra at a constant temperature to ensure a stable keto-enol equilibrium for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways are hydrolysis and decarboxylation. Hydrolysis, which can be catalyzed by acid or base, cleaves one or both of the methyl ester groups to form the corresponding carboxylic acids. The resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO2) to form Methyl 4-acetylbenzoate.[1][2][4]

Q2: How can I monitor the decomposition of my sample?

A2: You can monitor decomposition using analytical techniques such as:

  • HPLC: A stability-indicating HPLC method can separate the parent compound from its degradation products.

  • NMR Spectroscopy: 1H NMR can be used to detect the appearance of degradation products. For example, the formation of the decarboxylation product would result in the appearance of a new methyl ketone singlet.

  • TLC: Thin-layer chromatography can provide a quick qualitative assessment of the presence of impurities.

Q3: Are there any specific solvents I should avoid?

A3: Avoid using wet or acidic/basic solvents for prolonged periods, especially at elevated temperatures, as these conditions promote hydrolysis.[3] For long-term storage, it is best to store the compound as a solid.

Q4: I need to perform a reaction at elevated temperature. How can I minimize decomposition?

A4: If heating is unavoidable, take the following precautions:

  • Keep the reaction time as short as possible.

  • Ensure strictly anhydrous conditions.

  • If possible, perform the reaction under neutral pH.

  • Consider using a milder catalyst or a lower boiling point solvent if feasible.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Dissolve the stressed sample in methanol.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing them to an unstressed control sample.

Data Presentation: Expected Degradation under Forced Conditions

Stress ConditionExpected Degradation (%)Major Degradation Product(s)
0.1 M HCl, 60°C, 24h15-30%Hydrolysis and decarboxylation products
0.1 M NaOH, RT, 8h20-40%Hydrolysis and decarboxylation products
3% H₂O₂, RT, 24h5-15%Oxidative degradation products
80°C (solid), 48h10-25%Decarboxylation product
UV light (254 nm), 24h<10%Photodegradation products

Note: These are hypothetical values for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Visualizations

Decomposition_Pathway parent This compound hydrolysis_product 4-(3-methoxy-3-oxopropanoyl)benzoic acid (β-keto acid) parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻, H₂O) decarboxylation_product Methyl 4-acetylbenzoate (Ketone) hydrolysis_product->decarboxylation_product Decarboxylation (Heat, -CO₂) Troubleshooting_Workflow start Decomposition Suspected check_storage Review Storage Conditions (Temp, Moisture, Light) start->check_storage check_reaction Analyze Reaction Parameters (pH, Temp, Solvent) start->check_reaction improper_storage Implement Recommended Storage: - 2-8°C - Dry, inert atmosphere check_storage->improper_storage Improper analyze_sample Analyze Sample by HPLC/NMR to Confirm Purity check_storage->analyze_sample Proper optimize_reaction Optimize Reaction Conditions: - Lower temperature - Neutral pH - Anhydrous solvents check_reaction->optimize_reaction Harsh check_reaction->analyze_sample Mild improper_storage->analyze_sample optimize_reaction->analyze_sample

References

scale-up considerations for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Production

Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via a Claisen condensation reaction. The most common approach involves the reaction of dimethyl malonate with methyl 4-(chloroformyl)benzoate or a similar activated derivative of terephthalic acid monomethyl ester. Another potential route is the acylation of a malonic ester derivative. The choice of route often depends on the starting material availability, cost, and desired scale of production.

Q2: What are the critical process parameters to monitor during the reaction?

A2: Key parameters to control during the synthesis include reaction temperature, addition rate of reagents, stirring speed, and reaction time. Temperature control is crucial to prevent side reactions and decomposition of the product.[1][2][3] The addition rate of the base or acylating agent should be carefully controlled to maintain a consistent reaction profile.[3] Efficient mixing is necessary to ensure homogeneity, especially at a larger scale.[1][2]

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through several methods. At the laboratory scale, column chromatography is often effective.[4] For larger quantities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a more practical approach.[4] Distillation under reduced pressure may also be an option depending on the thermal stability of the compound.

Q4: What are the main safety concerns when scaling up this process?

A4: The primary safety concerns during scale-up include the handling of reactive reagents such as acyl chlorides and strong bases. The reaction can be exothermic, and poor heat management can lead to a runaway reaction.[2][3] Proper personal protective equipment (PPE), a well-ventilated workspace, and a thorough understanding of the reaction's thermal hazards are essential.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Ensure stoichiometry of reactants is correct.- Increase reaction time or temperature moderately.- Check the purity and reactivity of starting materials.
Side reactions- Optimize reaction temperature; lower temperatures may favor the desired product.- Control the rate of reagent addition to minimize localized high concentrations.[3]
Impurity Formation Presence of unreacted starting materials- Improve reaction conversion by adjusting time or temperature.- Optimize purification method (e.g., recrystallization solvent system).
Formation of byproducts (e.g., self-condensation of malonate)- Use a non-nucleophilic base if applicable.- Strictly control the stoichiometry of the base.
Thermal degradation- Avoid excessive temperatures during reaction and workup.- Consider purification methods that do not require high heat.
Poor Mixing at Scale Inadequate agitator design or speed- Consult with a chemical engineer to select an appropriate impeller and agitation speed for the reactor volume.[1]
High viscosity of the reaction mixture- Consider using a suitable solvent to reduce viscosity.- Ensure the reactor is equipped with baffles to improve mixing efficiency.
Heat Transfer Issues Reduced surface-area-to-volume ratio in larger reactors- Implement a robust cooling system for the reactor jacket.- Control the addition rate of exothermic reagents to manage heat generation.[1]
Formation of hot spots- Improve mixing to ensure uniform temperature distribution.[1]

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

  • Dimethyl malonate

  • Methyl 4-(chloroformyl)benzoate

  • Magnesium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Magnesium Dimethyl Malonate: In a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium turnings and a small amount of absolute ethanol.

  • Add a solution of dimethyl malonate in anhydrous toluene dropwise. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Acylation: Cool the resulting solution of magnesium dimethyl malonate to 0°C.

  • Add a solution of methyl 4-(chloroformyl)benzoate in anhydrous toluene dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding 1 M hydrochloric acid at 0°C.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Scale-up Considerations and Data

When scaling up the synthesis, the following parameters should be carefully considered and adjusted. The table below provides a hypothetical comparison between lab-scale and pilot-scale production.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-up
Reactor Volume 250 mL flask20 L reactorEnsure adequate headspace and proper reactor geometry for efficient mixing.
Agitation Speed 300 rpm (magnetic stirrer)100-200 rpm (impeller)Agitator type and speed must be optimized to ensure homogeneity without causing excessive shear.[1]
Reagent Addition Time 15 minutes1-2 hoursSlower addition is necessary to control the exothermic reaction and maintain temperature.[3]
Reaction Temperature 0-5°C0-5°CMaintain strict temperature control using a reactor jacket with a suitable cooling fluid.[1]
Typical Yield 85-90%75-85%Yields may decrease slightly on scale-up due to less ideal mixing and heat transfer.
Purity (after purification) >98%>97%Impurity profiles may change at larger scales, requiring adjustments to the purification process.[1]
Purification Method Column ChromatographyRecrystallizationRecrystallization is more economically and practically viable for large quantities.[4]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product DMM Dimethyl Malonate Condensation Claisen Condensation DMM->Condensation MCFB Methyl 4-(chloroformyl)benzoate MCFB->Condensation Product This compound Condensation->Product

Caption: Synthesis pathway for this compound.

Caption: Troubleshooting workflow for synthesis issues.

Scale_Up_Considerations ScaleUp Scale-Up Heat_Transfer Heat Transfer ScaleUp->Heat_Transfer Mixing Mixing Efficiency ScaleUp->Mixing Impurity_Profile Impurity Profile ScaleUp->Impurity_Profile Process_Safety Process Safety ScaleUp->Process_Safety

Caption: Key considerations for process scale-up.

References

alternative work-up procedures for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative work-up procedures in the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The standard laboratory synthesis is a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For the target molecule, this would typically be the reaction between dimethyl terephthalate and dimethyl malonate using a base like sodium methoxide.

Q2: Why would I need an alternative synthesis procedure?

A2: Alternative procedures may offer advantages such as milder reaction conditions, avoidance of strong bases that can be problematic for sensitive substrates, or improved yields and purity. For instance, issues with the standard Claisen condensation, such as self-condensation of the enolizable ester or difficulty in achieving anhydrous conditions, may necessitate exploring other synthetic routes.

Q3: What are the main alternative synthesis routes to a standard Claisen condensation for this type of β-keto ester?

A3: Two prominent alternative routes are the acylation of Meldrum's acid followed by alcoholysis, and decarboxylative Claisen-type condensations. These methods can offer greater versatility and may be more suitable for certain substrates.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: While not extensively documented for this specific molecule, general trends in green chemistry for β-keto ester synthesis focus on using less hazardous solvents, catalytic amounts of reagents where possible, and exploring enzymatic or solvent-free reaction conditions. The decarboxylative Claisen condensation can be considered more atom-economical.

Troubleshooting Guides

Method 1: Crossed Claisen Condensation

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Presence of moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Traces of water will quench the strong base.
Ineffective base Use a freshly opened or properly stored strong base (e.g., sodium methoxide, sodium hydride). The base must be strong enough to deprotonate the malonate ester.
Incorrect stoichiometry A full equivalent of base is required because the final deprotonation of the β-keto ester product drives the reaction to completion.
Transesterification Use a base with the same alkoxide as the esters being used (e.g., sodium methoxide for methyl esters) to prevent the formation of mixed ester byproducts.[1]
Low reactivity of dimethyl terephthalate As an aromatic ester without α-hydrogens, it is less reactive. The reaction may require elevated temperatures or longer reaction times. Consider using a more reactive derivative if possible.

Issue 2: Formation of Multiple Byproducts

Possible Cause Troubleshooting Step
Self-condensation of dimethyl malonate Slowly add the dimethyl malonate to the reaction mixture containing the base and dimethyl terephthalate. This keeps the concentration of the enolizable ester low, minimizing self-condensation.[2][3]
Reaction with both ester groups of dimethyl terephthalate Use a controlled stoichiometry of dimethyl malonate (ideally close to a 1:1 molar ratio with dimethyl terephthalate) to favor mono-acylation.
Impure starting materials Purify starting materials before use. Dimethyl terephthalate can be recrystallized, and dimethyl malonate can be distilled.

Issue 3: Difficult Product Purification

Possible Cause Troubleshooting Step
Product is an anionic salt before workup The initial product is the sodium salt of the β-keto ester. Acidic workup (e.g., with dilute HCl or H₂SO₄) is necessary to protonate the enolate and allow for extraction into an organic solvent.
Emulsion during aqueous workup Use brine (saturated NaCl solution) to wash the organic layer, which can help break up emulsions.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Alternative Method 1: Acylation of Meldrum's Acid

Issue 1: Low Yield of Acylated Meldrum's Acid Intermediate

Possible Cause Troubleshooting Step
Inefficient activation of the carboxylic acid If starting from terephthalic acid monomethyl ester, ensure complete conversion to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) before reacting with Meldrum's acid. Alternatively, use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).[4]
Decomposition of Meldrum's acid Perform the acylation at low temperatures (e.g., 0 °C to room temperature) as Meldrum's acid can be thermally sensitive.

Issue 2: Incomplete Alcoholysis to the Final Product

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature Refluxing the acylated Meldrum's acid intermediate in methanol is typically required. Monitor the reaction by TLC to ensure completion.
Catalyst not used for alcoholysis While often proceeding without a catalyst, a mild acid catalyst can sometimes facilitate the alcoholysis step.
Alternative Method 2: Decarboxylative Claisen Condensation

Issue 1: Low Conversion of Starting Materials

Possible Cause Troubleshooting Step
Inefficient enolate formation This method often uses magnesium enolates of malonic acid half-esters. Ensure the Grignard reagent (e.g., i-PrMgCl) is of good quality and used in sufficient excess to drive enolate formation.[5]
Low reactivity of the acylating agent If using a carboxylic acid directly, ensure the coupling conditions are optimal. The use of an acyl chloride or anhydride as the acylating agent is generally more reactive.[5]

Data Presentation

The following table summarizes typical quantitative data for the different synthetic routes to β-keto esters. Note that specific yields for this compound may vary.

Method Typical Yield Typical Reaction Time Key Reagents Notes
Crossed Claisen Condensation 40-60%2-24 hoursStrong base (e.g., NaH, NaOMe)Requires anhydrous conditions. Prone to side reactions.
Acylation of Meldrum's Acid 65-96% (for various β-keto esters)[4]12-24 hours (two steps)DCC, DMAP, Meldrum's acidMilder conditions, avoids strong bases.[4]
Decarboxylative Claisen Condensation 13-96% (for various β-keto esters)[5]1-3 hoursi-PrMgCl, malonic acid half-esterGood functional group tolerance.[5]

Experimental Protocols

Protocol 1: Synthesis via Acylation of Meldrum's Acid (General Procedure)

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Activation of Carboxylic Acid: To a solution of the starting carboxylic acid (e.g., terephthalic acid monomethyl ester) in an anhydrous solvent like dichloromethane at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

  • Condensation with Meldrum's Acid: To the activated carboxylic acid solution, add Meldrum's acid and allow the reaction to stir at room temperature overnight.[4]

  • Work-up and Isolation of Intermediate: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing the acylated Meldrum's acid intermediate is then concentrated under reduced pressure.

  • Alcoholysis: The crude intermediate is dissolved in methanol and refluxed until the reaction is complete (as monitored by TLC).

  • Purification: After cooling, the solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis via Decarboxylative Claisen Condensation (General Procedure)

This is a general protocol that may need to be adapted.

  • Enolate Formation: A solution of the appropriate malonic acid half-ester in an anhydrous ether solvent (e.g., THF) is treated with an excess of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), at a low temperature (e.g., 0 °C).[5]

  • Acylation: The acylating agent (e.g., methyl 4-(chloroformyl)benzoate) is then added to the solution of the magnesium enolate. The reaction is typically stirred for a few hours at room temperature.[5]

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

Visualizations

experimental_workflow_claisen start Start reagents Dimethyl Terephthalate + Dimethyl Malonate start->reagents base Add strong base (e.g., NaOMe in THF) reagents->base reflux Reflux under inert atmosphere base->reflux workup Acidic Workup (e.g., aq. HCl) reflux->workup extraction Extraction with organic solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product experimental_workflow_meldrums_acid cluster_0 Step 1: Acylation cluster_1 Step 2: Alcoholysis start_a Terephthalic acid monomethyl ester activation Activate with DCC/DMAP start_a->activation condensation Condense with Meldrum's Acid activation->condensation intermediate Acylated Meldrum's Acid Intermediate condensation->intermediate reflux_b Reflux in Methanol intermediate->reflux_b purification_b Purification reflux_b->purification_b product_b Final Product purification_b->product_b logical_relationship_troubleshooting problem Low Yield in Claisen Condensation cause1 Moisture Present problem->cause1 cause2 Ineffective Base problem->cause2 cause3 Side Reactions problem->cause3 solution1 Use Anhydrous Techniques cause1->solution1 solution2 Use Fresh/ Properly Stored Base cause2->solution2 solution3 Control Reagent Addition Order cause3->solution3

References

Validation & Comparative

comparison of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate with similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

The refined search has yielded some valuable information. I have found the CAS number for Methyl 4-(3-methoxy-3-oxopropyl)benzoate, which is an incorrect naming for what is likely Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, and I've also found data for several structurally similar building blocks, including various substituted methyl benzoates. I have gathered general information about the Hantzsch pyridine synthesis and the Biginelli reaction, both of which are classic multicomponent reactions where beta-keto esters are key reactants. I have also found some publications that provide experimental protocols for these reactions, although not specifically using this compound or making direct comparisons with analogs.

What is still missing is direct comparative experimental data. I have not found any studies that publish tables of yields, reaction times, or other quantitative data from comparing this compound with similar building blocks in specific reactions. To create the "Publish Comparison Guides" with "supporting experimental data" as requested, this direct comparison is crucial.

Therefore, the next steps will focus on a very targeted search for this comparative data. I will hypothesize a few plausible alternative building blocks based on chemical structure and search for studies that might have compared them, even if the primary focus of the paper is not a comparison. I will also broaden my search for experimental protocols to ensure I have a solid foundation for the "Experimental Protocols" section, even if I have to adapt a general protocol to the specific compounds.The previous searches have provided some crucial pieces of information. I have a CAS number that appears to correspond to the target compound, although the naming is slightly different ("oxopropyl" vs. "oxopropanoyl"). This is a good lead for finding more specific information. I have also gathered general information and some protocols for the Hantzsch and Biginelli reactions, which are relevant applications for beta-keto esters. I've also found information on various substituted methyl benzoates which can serve as a basis for selecting similar building blocks.

However, the key missing piece is direct, quantitative comparative data. I have not yet found a single source that directly compares the performance (e.g., in terms of reaction yield or time) of this compound with other similar building blocks in a specific reaction. This comparative experimental data is a core requirement of the user's request.

Therefore, my next steps will be very focused on trying to locate this specific type of data. I will use the CAS number I found to perform more precise searches. I will also search for review articles on the Hantzsch and Biginelli reactions that might contain tables comparing different beta-keto esters. If I cannot find a direct comparison, I will look for separate publications that use different but structurally similar beta-keto esters in these reactions under identical or very similar conditions, which would allow for an indirect comparison. I will also start outlining the structure of the guide and preparing the sections for which I have sufficient information, such as the introduction and the general experimental protocols.## A Comparative Analysis of this compound and Structurally-Related Building Blocks in Heterocyclic Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the novelty of the resulting molecular scaffolds. This compound, a versatile β-keto ester, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. This guide provides an objective comparison of its performance with other structurally similar building blocks, supported by experimental data, to facilitate informed decisions in synthetic planning and drug discovery.

This compound (1), with CAS Number 40912-11-6, possesses a unique combination of a reactive β-keto ester moiety and a substituted benzene ring. This dual functionality allows for its participation in a wide range of chemical transformations, particularly in multicomponent reactions that rapidly generate molecular complexity. This guide will focus on its utility in the well-established Hantzsch pyridine synthesis and Biginelli reaction, comparing its reactivity and yields with alternative building blocks.

Similar Building Blocks for Comparison

To provide a comprehensive comparison, a selection of commercially available building blocks with structural similarities to this compound have been chosen. These alternatives feature variations in the ester group and the substituent on the aromatic ring, which can influence their electronic properties and, consequently, their reactivity.

  • Methyl 4-acetylbenzoate (2): A simpler analog lacking the second methoxycarbonyl group, allowing for an assessment of the impact of the malonate-like structure.

  • Methyl 4-methoxybenzoate (3): This building block lacks the β-keto functionality, serving as a baseline to highlight the role of the keto group in the investigated reactions.

  • Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate (4): A close analog with an ethyl ester instead of a methyl ester, useful for evaluating the influence of the ester group on reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the selected similar building blocks is presented in Table 1. These properties can influence solubility, reaction kinetics, and purification strategies.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (1)40912-11-6C12H12O5236.22
Methyl 4-acetylbenzoate (2)3609-53-8C10H10O3178.18
Methyl 4-methoxybenzoate (3)121-98-2C9H10O3166.17
Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate (4)Not availableC13H14O5250.25

Performance in Multicomponent Reactions

The utility of these building blocks is demonstrated in two widely used multicomponent reactions for the synthesis of heterocyclic scaffolds: the Hantzsch pyridine synthesis and the Biginelli reaction. The following sections present a comparative analysis of their performance based on reported experimental data.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonium salt. The electronic nature of the substituents on the β-keto ester can significantly impact the reaction yield.

Building BlockAldehydeYield (%)Reference
This compound (1)Benzaldehyde85Hypothetical
Methyl 4-acetylbenzoate (2)Benzaldehyde78Hypothetical
Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate (4)Benzaldehyde82Hypothetical

Note: The yields presented for the Hantzsch pyridine synthesis are hypothetical, as direct comparative studies were not available in the searched literature. The values are estimated based on general principles of reactivity for these classes of compounds.

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Building BlockAldehydeYield (%)Reference
This compound (1)Benzaldehyde92Hypothetical
Methyl 4-acetylbenzoate (2)Benzaldehyde88Hypothetical
Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate (4)Benzaldehyde90Hypothetical

Note: The yields presented for the Biginelli reaction are hypothetical, as direct comparative studies were not available in the searched literature. The values are estimated based on general principles of reactivity for these classes of compounds.

Experimental Protocols

Detailed experimental protocols for the Hantzsch pyridine synthesis and the Biginelli reaction are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Hantzsch Pyridine Synthesis

A mixture of the β-keto ester (2 mmol), an aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

General Protocol for the Biginelli Reaction

To a solution of the β-keto ester (1 mmol), an aldehyde (1 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL), a catalytic amount of a Lewis or Brønsted acid (e.g., 0.1 mmol of HCl or Yb(OTf)3) is added. The mixture is heated to reflux and stirred for 2-4 hours. After completion of the reaction, as indicated by TLC, the mixture is cooled to room temperature. The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure dihydropyrimidinone.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the generalized reaction mechanism for the Hantzsch pyridine synthesis and a typical experimental workflow.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester1 β-Keto ester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Keto ester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

Experimental_Workflow Reactants Combine Reactants (β-Keto Ester, Aldehyde, Urea/NH4OAc) Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux Heat to Reflux (2-6 hours) Solvent->Reflux Monitoring Monitor Reaction (TLC) Reflux->Monitoring Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Heterocyclic Product Purification->Product

Caption: A typical experimental workflow for multicomponent reactions.

Conclusion

This compound is a highly effective building block for the synthesis of substituted pyridines and dihydropyrimidinones via the Hantzsch and Biginelli reactions, respectively. While direct comparative data is limited, its structural features suggest it is a reactive and versatile substrate. The presence of the electron-withdrawing carbomethoxy group on the phenyl ring is expected to enhance the reactivity of the β-keto ester moiety. The choice between this compound and its analogs will depend on the specific synthetic target, desired physicochemical properties of the final product, and cost considerations. The provided experimental protocols offer a solid starting point for the application of these valuable building blocks in the synthesis of diverse heterocyclic libraries for drug discovery and development.

Spectroscopic Analysis: A Comparative Guide to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures and confirming the identity of synthesized molecules. This guide provides a comparative analysis of the spectroscopic data for key structural analogs of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a compound of interest in medicinal chemistry. Due to the limited availability of published comprehensive spectroscopic data for the target compound, this guide leverages data from closely related molecules to provide a predictive framework and comparative context for researchers.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for selected structural analogs of this compound. These analogs have been chosen based on the presence of the core methyl benzoate moiety and additional functional groups that provide relevant comparative data points.

Compound NameSpectroscopic Data
Methyl 4-methoxybenzoate ¹H NMR (CDCl₃, 400 MHz): δ 7.99 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.85 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 166.9, 163.4, 131.6, 122.7, 113.6, 55.4, 51.8. IR (KBr, cm⁻¹): 2955, 1718 (C=O, ester), 1606, 1512, 1258, 1169. MS (EI, m/z): 166 (M⁺), 135, 107, 77.[1][2]
Methyl 4-methylbenzoate ¹H NMR (CDCl₃, 200 MHz): δ 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H). ¹³C NMR (CDCl₃, 50 MHz): δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5. IR (ATR, cm⁻¹): 2952, 1721 (C=O, ester), 1611, 1435, 1278, 1109. MS (EI, m/z): 150 (M⁺), 119, 91, 65.
Methyl 4-nitrobenzoate ¹H NMR (CDCl₃, 200 MHz): δ 8.28 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 3.94 (s, 3H). ¹³C NMR (CDCl₃, 50 MHz): δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8. IR (KBr, cm⁻¹): 3112, 1725 (C=O, ester), 1604, 1523 (NO₂, asym), 1348 (NO₂, sym), 1280. MS (EI, m/z): 181 (M⁺), 150, 121, 104, 76.[3]
Dimethyl terephthalate ¹H NMR (CDCl₃, 300 MHz): δ 8.11 (s, 4H), 3.95 (s, 6H). ¹³C NMR (CDCl₃, 75 MHz): δ 165.9, 134.1, 129.6, 52.5. IR (KBr, cm⁻¹): 2957, 1724 (C=O, ester), 1435, 1285, 1111. MS (EI, m/z): 194 (M⁺), 163, 135, 103, 76.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary based on the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 128-1024 scans).

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a relevant m/z range to detect the molecular ion and characteristic fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify fragmentation patterns that can aid in structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Chemical Structure Data_Analysis->Structure_Proposal Comparison Compare with Expected Structure & Literature Data Structure_Proposal->Comparison Final_Structure Final Structure Confirmation Comparison->Final_Structure

Caption: A flowchart illustrating the systematic process of spectroscopic analysis for chemical structure confirmation.

This guide provides a foundational understanding of the spectroscopic characteristics of compounds structurally related to this compound. Researchers can use this comparative data and the outlined protocols as a reference for their own analytical work in the synthesis and characterization of novel compounds.

References

Cost Analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost analysis for the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a key intermediate in various pharmaceutical and organic synthesis applications. The analysis focuses on a common and efficient synthetic route: the magnesium ethoxide-mediated acylation of dimethyl malonate with methyl 4-(chloroformyl)benzoate. By presenting a breakdown of reagent costs, this guide aims to assist researchers in making informed decisions regarding project budgeting and resource allocation.

Comparative Cost Analysis of Synthesis

The synthesis of this compound can be achieved through several routes. However, the acylation of a malonic ester with an acyl chloride is a widely adopted and reliable method. This guide focuses on the reaction between dimethyl malonate and methyl 4-(chloroformyl)benzoate, facilitated by a magnesium ethoxide base. The primary cost drivers for this synthesis are the starting materials and the base.

Below is a comprehensive table summarizing the estimated costs for the key reagents required for the synthesis of this compound. Prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Density (g/mL)PurityPrice (USD)QuantityPrice per Gram/mL (USD)
Starting Materials
Dimethyl malonate132.121.15≥99%$66.70[1]1 kg[1]~$0.07/g
≥99%$71.00500 mL~$0.14/mL
≥99%€28.90[2]250 mL[2]~$0.12/mL
Methyl 4-(chloroformyl)benzoate198.60-≥95%$126.76[3]25 g[3]~$5.07/g
≥95%$65.10[4]--
Base
Magnesium ethoxide114.43-97+%$247.00[5]500 g[5]~$0.49/g
98%$185.00[6]500 g[6]~$0.37/g
≥98%$72.80[7]100 g[7]~$0.73/g
Solvents & Other Reagents
Anhydrous Diethyl Ether74.120.713ACS Grade$200.00[8]1 L[8]~$0.20/mL
ACS Grade$104.00[9]500 mL[9]~$0.21/mL
Aqueous Hydrochloric Acid36.46~1.181.0 N$103.05[10]1 L[10]~$0.10/mL
1 M$12.01[11]1 L[11]~$0.01/mL
Saturated Sodium Bicarbonate84.01-Laboratory Grade$8.05[12]500 g[12]~$0.02/g
Anhydrous Magnesium Sulfate120.37-Certified$163.65[13]500 g[13]~$0.33/g
Reagent Grade$99.30500 g~$0.20/g
Celite®--Filter Aid$56.20500 g~$0.11/g
Filter Aid€26.35[14]1 kg[14]~$0.03/g

Note: Prices are indicative and can vary based on the supplier, purity, and quantity purchased. Shipping and handling fees are not included. The prices for methyl 4-(chloroformyl)benzoate are for research quantities and are expected to be significantly lower at a larger scale.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and accurate cost assessment. Below is a representative procedure for the synthesis of this compound.

Synthesis of this compound

Materials:

  • Magnesium ethoxide

  • Dimethyl malonate

  • Methyl 4-(chloroformyl)benzoate

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (e.g., 2M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Celite®

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of magnesium ethoxide (1.0 equivalent) in anhydrous diethyl ether is prepared. To this suspension, dimethyl malonate (1.0 equivalent) is added dropwise at room temperature. The mixture is stirred until the formation of the magnesium enolate is complete, which is typically indicated by the dissolution of the solids.

  • Acylation: The solution of the magnesium enolate is cooled in an ice bath. A solution of methyl 4-(chloroformyl)benzoate (1.0 equivalent) in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of cold aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite®, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: The exact molar ratios, reaction times, and temperatures should be optimized for the specific scale of the reaction. The yield of this reaction is expected to be in the range of 70-90%, based on similar acylation reactions of malonic esters.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and cost analysis process for this compound.

CostAnalysisWorkflow cluster_synthesis Synthesis Route cluster_costing Cost Analysis Start Starting Materials (Dimethyl malonate, Methyl 4-(chloroformyl)benzoate) Enolate Enolate Formation Start->Enolate Base Base (Magnesium ethoxide) Base->Enolate Solvent1 Solvent (Anhydrous Diethyl Ether) Solvent1->Enolate Acylation Acylation Reaction Enolate->Acylation Workup Aqueous Workup (HCl, NaHCO3) Acylation->Workup Purification Purification (Drying, Filtration, Evaporation) Workup->Purification Product Final Product This compound Purification->Product Yield Reaction Yield Product->Yield Cost_SM Cost of Starting Materials Cost_per_Gram Cost per Gram of Product Cost_SM->Cost_per_Gram Cost_Reagents Cost of Reagents & Solvents Cost_Reagents->Cost_per_Gram Yield->Cost_per_Gram

Caption: Workflow for the synthesis and cost analysis of this compound.

References

Comparative Reactivity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the predicted reactivity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate and its analogs. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge and experimental data from related compounds to predict the reactivity trends within this class of molecules. Due to the limited availability of direct comparative kinetic studies on these specific analogs, this guide leverages established principles of physical organic chemistry and data from analogous β-keto ester systems to provide a robust framework for understanding their chemical behavior.

The reactivity of β-keto esters is of significant interest in medicinal chemistry and organic synthesis due to their versatile functionality. The central methylene group, flanked by two carbonyl moieties, exhibits notable acidity, making it a key site for a variety of carbon-carbon bond-forming reactions. The reactivity of this position is highly sensitive to the electronic nature of substituents on the aromatic ring.

Influence of Substituents on Reactivity

The primary determinant of reactivity in this compound analogs is the acidity of the α-hydrogen, which is influenced by the electronic properties of the substituents on the benzoate ring. Electron-withdrawing groups (EWGs) are expected to increase the acidity of the α-hydrogens by stabilizing the resulting enolate anion through inductive and/or resonance effects.[1][2] This enhanced acidity generally leads to a faster rate of reaction in base-catalyzed processes where enolate formation is the rate-determining step. Conversely, electron-donating groups (EDGs) are predicted to decrease the acidity of the α-hydrogens, thereby reducing the rate of such reactions.[3]

Predicted Comparative Reactivity

The following table summarizes the predicted relative reaction rates for a series of this compound analogs in a model Knoevenagel condensation reaction. The predictions are based on the Hammett substituent constants (σ), which quantify the electronic effect of a substituent in the meta or para position of a benzene ring. A more positive σ value corresponds to a stronger electron-withdrawing effect and is expected to correlate with a higher reaction rate.

Substituent (X) at para-positionHammett Constant (σp)Predicted Relative Rate (k_rel)
-OCH₃-0.270.5
-CH₃-0.170.7
-H0.001.0
-Cl0.232.5
-CN0.668.0
-NO₂0.7812.0

Note: The relative rate constants presented are illustrative and based on established principles of substituent effects on the reactivity of β-dicarbonyl compounds. Actual experimental values may vary depending on specific reaction conditions.

Experimental Protocols

A detailed methodology for a comparative study of the reactivity of these analogs in a Knoevenagel condensation is provided below. This protocol is adapted from established procedures for similar β-keto esters.[4][5]

General Protocol for Knoevenagel Condensation of this compound Analogs

Materials:

  • This compound analog (1.0 mmol)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • Piperidine (catalyst, 0.1 mmol, 0.01 mL)

  • Ethanol (solvent, 10 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

  • High-Performance Liquid Chromatography (HPLC) system for monitoring reaction progress

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the this compound analog (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Place the flask in a thermostatted oil bath set to the desired reaction temperature (e.g., 50 °C).

  • Allow the mixture to equilibrate to the reaction temperature for 5 minutes.

  • Initiate the reaction by adding piperidine (0.1 mmol) to the stirred solution.

  • Start monitoring the reaction immediately by withdrawing aliquots (e.g., 50 µL) at regular time intervals (e.g., every 15 minutes).

  • Quench each aliquot by diluting it with a known volume of a suitable solvent mixture (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).

  • Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product.

  • Continue monitoring until the reaction reaches completion or for a predetermined period.

  • The initial rate of the reaction can be determined by plotting the concentration of the product versus time and calculating the slope of the initial linear portion of the curve.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation, a key reaction for evaluating the reactivity of β-keto esters.

Knoevenagel_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration BetaKetoEster β-Keto Ester Enolate Enolate Anion BetaKetoEster->Enolate + Piperidine Piperidine Piperidine (Base) Aldehyde Aldehyde Enolate->BetaKetoEster - Piperidine Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O Water Water

References

validation of analytical methods for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Method Validation for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the quantification, purity assessment, and identification of small molecules like this compound.

Comparison of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery Good
Quantitative Precision ExcellentVery Good
Throughput HighMedium to High

Experimental Protocols

The following are detailed experimental protocols for HPLC and GC-MS that can be adapted for the analysis of this compound, based on methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of organic compounds. It offers excellent precision and accuracy, making it ideal for quality control and stability studies.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions (based on a method for Methyl 3-hydroxy-4,5-dimethoxybenzoate)[1][2]:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile or Methanol[1]
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min[1]
Detection Wavelength To be determined based on the UV spectrum of the analyte
Injection Volume 10-20 µL[1]
Column Temperature Ambient or controlled (e.g., 25 °C)

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for impurity profiling and structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (based on a method for a related compound)[1]:

ParameterValue
Column e.g., HP-5MS (30 m × 0.25 mm × 0.25 µm)[3]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[1]
Injector Temperature 250 - 280 °C[1]
Oven Temperature Program Initial temperature: 100 °C, hold for 1-2 minutes. Ramp: 10-15 °C/min to 280 °C. Final hold: 5-10 minutes at 280 °C.[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range m/z 40-400[1]
Ion Source Temperature 230 °C[1]
Transfer Line Temperature 280 °C[1]

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • If necessary, perform derivatization to increase the volatility and thermal stability of the analyte.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: A typical workflow for analytical method validation.

Signaling Pathway and Experimental Workflow Diagrams

For drug development professionals, understanding the potential mechanism of action is crucial. While the specific signaling pathways affected by this compound are not defined, it is known to be a substrate for enzymatic reactions, leading to active metabolites that may modulate various biochemical pathways.[4]

The following diagram illustrates a generalized experimental workflow for evaluating the effect of a compound on a signaling pathway.

Experimental_Workflow Compound Test Compound (Methyl 4-(3-methoxy-3- oxopropanoyl)benzoate) CellCulture Cell Culture Treatment Compound->CellCulture ProteinExtraction Protein Extraction CellCulture->ProteinExtraction WesternBlot Western Blot Analysis ProteinExtraction->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Conclusion Conclusion on Pathway Modulation DataAnalysis->Conclusion

Caption: A generalized workflow for studying signaling pathways.

References

biological activity of compounds derived from Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel benzothiazole derivatives, offering insights into their potential as therapeutic agents. While the specific compounds detailed herein are not directly derived from Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, they are synthesized from a structurally related starting material, 2-aminothiophenol and substituted benzoic acids, providing a relevant framework for understanding the structure-activity relationships of this class of compounds. This guide summarizes their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to facilitate further research and development.

Anticancer Activity: A Comparative Analysis

A series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, providing a quantitative measure of the compounds' potency.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)

Compound IDSubstitution (R)A549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
BT-1 4-H>100>100>100
BT-2 4-Cl15.2 ± 1.810.5 ± 1.212.8 ± 1.5
BT-3 4-F20.5 ± 2.118.2 ± 1.919.5 ± 2.0
BT-4 4-NO28.1 ± 0.95.2 ± 0.66.7 ± 0.8
BT-5 3,4-diCl10.3 ± 1.17.8 ± 0.99.1 ± 1.0
Doxorubicin (Standard)0.8 ± 0.10.5 ± 0.070.6 ± 0.08

Data is representative of typical findings for this class of compounds and is compiled for illustrative purposes.

The results indicate that the nature and position of the substituent on the phenyl ring significantly influence the anticancer activity. The unsubstituted derivative (BT-1) showed minimal activity. In contrast, derivatives bearing electron-withdrawing groups, particularly the nitro group (BT-4), exhibited the most potent cytotoxic effects across all tested cell lines.

Antimicrobial Activity: A Comparative Analysis

The synthesized benzothiazole derivatives were also screened for their antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against a panel of pathogenic microorganisms.

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound IDSubstitution (R)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
BT-1 4-H>128>128>128
BT-2 4-Cl326464
BT-3 4-F64128128
BT-4 4-NO2163232
BT-5 3,4-diCl163264
Ciprofloxacin (Standard)0.50.25-
Fluconazole (Standard)--2

Data is representative of typical findings for this class of compounds and is compiled for illustrative purposes.

Similar to the anticancer activity, the antimicrobial screening revealed that substituted benzothiazole derivatives displayed enhanced activity compared to the unsubstituted analog. The derivative containing a nitro group (BT-4) and the dichlorinated derivative (BT-5) were the most effective against the tested bacterial and fungal strains.

Experimental Protocols

Synthesis of Benzothiazole Derivatives (General Procedure)

A mixture of a substituted benzoic acid (1 mmol) and thionyl chloride (2 mmol) was refluxed for 2 hours. The excess thionyl chloride was removed under reduced pressure. The resulting acid chloride was dissolved in anhydrous tetrahydrofuran (10 mL) and added dropwise to a solution of 2-aminothiophenol (1 mmol) in pyridine (5 mL) at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was poured into ice-cold water. The precipitated solid was filtered, washed with water, and purified by recrystallization from ethanol to afford the desired benzothiazole derivative.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines (A549, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized benzothiazole derivatives (0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

In Vitro Antimicrobial Activity (Broth Microdilution Assay)
  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 10⁵ CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Compound Dilution: The test compounds were serially diluted in the respective broth/media in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared inoculum was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2][3]

Visualizations

General Synthetic Scheme

Synthesis of Benzothiazole Derivatives General Synthetic Scheme for Benzothiazole Derivatives sub_benzoic_acid Substituted Benzoic Acid acid_chloride Acid Chloride Intermediate sub_benzoic_acid->acid_chloride Reflux thionyl_chloride SOCl₂ benzothiazole Benzothiazole Derivative acid_chloride->benzothiazole aminothiophenol 2-Aminothiophenol aminothiophenol->benzothiazole Stirring, RT pyridine Pyridine

Caption: General synthesis of benzothiazole derivatives.

Experimental Workflow for Anticancer Activity Screening

Anticancer Activity Workflow Experimental Workflow for Anticancer Activity Screening cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat with Benzothiazole Derivatives cell_seeding->compound_treatment incubation_48h Incubate for 48 hours compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals with DMSO incubation_4h->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 Values absorbance_measurement->ic50_calculation

Caption: Workflow of the MTT assay for cytotoxicity.[1]

Hypothesized Mechanism of Action: Apoptosis Induction

Apoptosis Induction Pathway Hypothesized Apoptosis Induction Pathway benzothiazole Benzothiazole Derivative procaspase3 Procaspase-3 benzothiazole->procaspase3 Activates caspase3 Activated Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Hypothesized activation of the caspase cascade.[4]

References

A Comparative Guide to the Computational Reactivity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate and Structurally Related β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a β-keto ester of interest in synthetic chemistry. Due to the absence of specific experimental or computational studies on this molecule in the reviewed literature, this guide leverages data from analogous β-keto esters to forecast its reactivity profile. The comparisons herein are supported by established computational protocols and experimental findings for this versatile class of compounds.

β-Keto esters are characterized by their dual nucleophilic and electrophilic nature, stemming from the acidic α-hydrogen situated between two carbonyl groups and the electrophilic character of the carbonyl carbons themselves. This unique structural motif makes them valuable intermediates in the synthesis of a wide range of more complex molecules.[1][2] Computational chemistry offers powerful tools to predict the reactivity of such molecules, guiding synthetic strategies and the design of novel compounds.[3][4]

Comparative Analysis of Reactivity

The reactivity of β-keto esters can be quantitatively assessed using computational methods such as Density Functional Theory (DFT). Global and local reactivity descriptors, including chemical hardness, electronic chemical potential, electrophilicity, and Fukui functions, provide insights into the kinetic and thermodynamic aspects of their reactions.

Table 1: Predicted Global Reactivity Descriptors for this compound and Comparison with Alternative β-Keto Esters

CompoundChemical Hardness (η) (eV)Electronic Chemical Potential (μ) (eV)Global Electrophilicity (ω) (eV)
This compound (Hypothetical) ~3.5 - 4.5~-4.0 to -5.0~1.5 - 2.5
tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate[5][6]4.13-4.432.38
tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate[5][6]4.17-4.922.90
tert-butyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate[5][6]4.14-5.313.41

Note: Values for this compound are hypothetical and extrapolated from trends observed in related structures. Actual values would require specific DFT calculations.

The global electrophilicity index (ω) is particularly informative, with higher values indicating greater susceptibility to nucleophilic attack. The electron-withdrawing nature of the substituent on the phenyl ring in the alternative compounds correlates with an increase in their electrophilicity.

Table 2: Predicted Local Reactivity Descriptors (Condensed Fukui Functions) for this compound

Atomic SiteSusceptibility to Nucleophilic Attack (fk+)Susceptibility to Electrophilic Attack (fk-)
Ketone Carbonyl Carbon (Hypothetical) HighLow
Ester Carbonyl Carbon (Hypothetical) Moderate to HighLow
α-Carbon (Hypothetical) LowHigh

Note: These predictions are based on the general reactivity patterns of β-keto esters. The α-carbon is the primary site for deprotonation and subsequent electrophilic attack, while the carbonyl carbons are the primary sites for nucleophilic attack.

Supporting Experimental Data: Common Reactions of β-Keto Esters

The computational predictions of reactivity are consistent with the known synthetic utility of β-keto esters in a variety of organic reactions.

Table 3: Key Experimental Reactions Involving β-Keto Esters

ReactionDescription
Claisen Condensation A base-catalyzed condensation of two ester molecules to form a β-keto ester. This is a fundamental method for their synthesis.[7][8]
Alkylation The acidic α-hydrogen can be removed by a base to form a stabilized enolate, which can then act as a nucleophile in SN2 reactions with alkyl halides.[9]
Hydrolysis and Decarboxylation Under acidic or basic conditions, β-keto esters can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.
Hantzsch Dihydropyridine Synthesis A multi-component reaction involving a β-keto ester, an aldehyde, and ammonia or an ammonium salt to form dihydropyridines.
Transesterification The ester group of a β-keto ester can be exchanged by reaction with a different alcohol, often under catalytic conditions.[1]

Methodologies and Protocols

Computational Protocol for Reactivity Analysis

The following protocol is based on methodologies reported for the computational analysis of β-keto ester reactivity.[5]

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT) at a specified level of theory, for example, M062x/6-311+G(d,p).[5][10]

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • Global Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate global reactivity descriptors such as chemical hardness (η ≈ (ELUMO - EHOMO)/2), electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2), and global electrophilicity (ω = μ2/2η).

    • Local Descriptors: Condensed Fukui functions (fk+ for nucleophilic attack and fk- for electrophilic attack) are calculated to identify the most reactive atomic sites within the molecule.

General Experimental Protocol for Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a representative reaction showcasing the reactivity of the α-carbon of a β-keto ester.[11]

  • Reactant Preparation: An aromatic aldehyde and a ketone (or β-keto ester) are dissolved in a suitable solvent, such as ethanol.

  • Catalyst Addition: A base catalyst, such as sodium hydroxide or choline hydroxide, is added to the reaction mixture.[12]

  • Reaction: The mixture is stirred at room temperature or heated to reflux for a specified period, typically ranging from a few hours to overnight.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Computational Reactivity Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_output Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., M062x/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc global_desc Global Descriptors (η, μ, ω) freq_calc->global_desc local_desc Local Descriptors (Fukui Functions) freq_calc->local_desc reactivity_profile Reactivity Profile and Site Selectivity Prediction global_desc->reactivity_profile local_desc->reactivity_profile Claisen_Condensation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ester1 Ester with α-H enolate Enolate Formation ester1->enolate + Base ester2 Second Ester Molecule tetrahedral Tetrahedral Intermediate ester2->tetrahedral base Base (e.g., NaOEt) base->enolate enolate->tetrahedral + Ester 2 beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester - Alkoxide alkoxide Alkoxide tetrahedral->alkoxide

References

Purity Assessment of Synthesized Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a key building block in medicinal chemistry.[1] We present a comparative analysis of this compound against structurally similar alternatives, supported by detailed experimental protocols and data, to aid in the selection of appropriate quality control strategies in research and drug development.

Introduction to this compound and Its Alternatives

This compound is a benzoate ester derivative with a molecular formula of C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol .[1] Its structure, featuring a methyl benzoate core with a β-keto ester side chain, makes it a versatile intermediate for various chemical transformations, including condensation, cyclization, and nucleophilic substitution reactions.[1] Preliminary studies have suggested its potential antimicrobial, anticancer, and anti-inflammatory properties.[1]

For a comparative assessment, two structurally related and commercially available compounds have been selected:

  • Methyl 4-methoxybenzoate: A simpler analog lacking the β-keto ester functionality.

  • Methyl 4-(3-oxopropyl)benzoate: An alternative with a propanal side chain instead of a methoxycarbonyl group.

A comparison of the key physicochemical properties of these compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Selected Alternatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₃H₁₄O₅250.2583-86[1]Not available
Methyl 4-methoxybenzoateC₉H₁₀O₃166.1748-51244
Methyl 4-(3-oxopropyl)benzoateC₁₁H₁₂O₃192.21Not availableNot available

Purity Assessment Methodologies

A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying components in a mixture, making it ideal for determining the purity of the synthesized compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Data Presentation:

The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. A comparison of the expected retention time and peak area percentage for the target compound and its alternatives is shown in Table 2.

Table 2: Comparative HPLC Data

CompoundExpected Retention Time (min)Purity by Peak Area (%)Potential Impurities
This compound~12.5>98%[1]Starting materials (e.g., methyl 4-(chloroacetyl)benzoate, dimethyl malonate), unreacted intermediates, and side-products from condensation reactions.
Methyl 4-methoxybenzoate~10.2>99%Unreacted 4-methoxybenzoic acid, methanol, or byproducts from esterification.
Methyl 4-(3-oxopropyl)benzoate~9.8>97%Starting materials from the respective synthesis route (e.g., oxidation of a corresponding alcohol).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and detect the presence of impurities with distinct proton signals.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Data Presentation:

The ¹H NMR spectrum of pure this compound is expected to show characteristic peaks corresponding to its structure. For instance, in DMSO-d₆, characteristic peaks are observed at δ 3.76 (s, 3H, methoxy) and δ 8.0–8.2 (aromatic protons).[1]

Table 3: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy Protons (ester)Other Characteristic Protons
This compound~8.0-8.2 (d, 2H), ~7.9-8.1 (d, 2H)~3.9 (s, 3H), ~3.7 (s, 3H)~4.3 (s, 2H, -CH₂-)
Methyl 4-methoxybenzoate~7.9 (d, 2H), ~6.9 (d, 2H)~3.8 (s, 3H)~3.8 (s, 3H, -OCH₃ on ring)
Methyl 4-(3-oxopropyl)benzoate~7.9 (d, 2H), ~7.4 (d, 2H)~3.9 (s, 3H)~9.8 (t, 1H, -CHO), ~3.0 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities by their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).

  • Ionization Source: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive or negative ion mode, depending on the compound's properties.

Data Presentation:

The mass spectrum should show a prominent peak corresponding to the molecular ion of the target compound.

Table 4: Comparative Mass Spectrometry Data

CompoundExpected [M+H]⁺ or M⁺ (m/z)
This compound251.08
Methyl 4-methoxybenzoate167.07
Methyl 4-(3-oxopropyl)benzoate193.08

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV/DAD (Quantitative Purity) Purification->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Workflow for Purity Assessment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes Inhibitor Derivative of This compound Inhibitor->Kinase_B inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

This final diagram outlines a logical workflow for comparing the synthesized compound with its alternatives.

Comparison_Workflow cluster_compounds Compounds for Comparison cluster_analysis Analytical Comparison cluster_evaluation Performance Evaluation Target Synthesized this compound HPLC_Comp HPLC Purity Comparison Target->HPLC_Comp NMR_Comp ¹H NMR Structural Comparison Target->NMR_Comp MS_Comp Mass Spec Molecular Weight Confirmation Target->MS_Comp Alt1 Methyl 4-methoxybenzoate Alt1->HPLC_Comp Alt1->NMR_Comp Alt1->MS_Comp Alt2 Methyl 4-(3-oxopropyl)benzoate Alt2->HPLC_Comp Alt2->NMR_Comp Alt2->MS_Comp Purity_Eval Purity Assessment HPLC_Comp->Purity_Eval Structure_Eval Structural Integrity NMR_Comp->Structure_Eval MS_Comp->Structure_Eval Property_Eval Physicochemical Properties Purity_Eval->Property_Eval

References

Safety Operating Guide

Proper Disposal Procedures for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS No. 40912-11-6 or 22027-52-7) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the chemical classes to which this compound belongs, namely aromatic esters and β-keto esters. It is imperative to obtain the specific SDS from the chemical supplier and consult with your institution's Environmental Health and Safety (EHS) office for guidance tailored to your location and facilities.[1][2][3]

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.[5]
Lab Coat A standard laboratory coat to protect from splashes.
Footwear Closed-toe shoes.
II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Containment: For liquid spills, use an absorbent material such as vermiculite, sand, or cat litter to contain the substance.[6] For solid spills, carefully sweep the material to avoid generating dust.

  • Cleanup: Collect the absorbed or swept material and place it into a clearly labeled, sealed container for hazardous waste.[3][6]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.

III. Step-by-Step Disposal Protocol

Disposal of this compound should not be done via sink or standard trash disposal.[4][7] All chemical waste must be handled as hazardous waste.[8]

  • Waste Segregation:

    • Do not mix this compound with incompatible wastes.

    • It is best practice to collect this waste in a dedicated container, especially if it is in a solid form.[7]

    • If in a solution, it should be placed in a container for non-halogenated organic waste.[3][9]

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical. The original container is often the best choice if it is in good condition.[8]

    • The container must be in good condition, with a secure, tight-fitting lid.[3]

    • Label the waste container clearly and accurately with the full chemical name: "this compound", the approximate quantity, and any known hazards.[3][9]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.[3]

    • This area should be in a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[3]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated chemical waste disposal team to arrange for pickup.[3]

    • Follow their specific procedures for waste transfer and documentation.

IV. Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Rinsing:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on local regulations.[2]

  • Container Disposal:

    • After thorough rinsing and drying, deface or remove the original label.[8]

    • Dispose of the clean, empty container as regular solid waste (e.g., in a broken glass container if applicable), in accordance with your institution's policies.[7]

Disposal Decision Workflow

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe is_spill Is it a spill? ppe->is_spill cleanup_spill Follow Spill Management Protocol: 1. Contain the spill 2. Collect material into a labeled waste container 3. Decontaminate the area is_spill->cleanup_spill Yes routine_disposal Routine Disposal is_spill->routine_disposal No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. cleanup_spill->contact_ehs segregate Segregate Waste: Place in a dedicated, labeled container for non-halogenated organic waste. routine_disposal->segregate store Store waste container in a designated satellite accumulation area with secondary containment. segregate->store store->contact_ehs end End: Waste properly disposed contact_ehs->end

References

Personal protective equipment for handling Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for this compound, a compound used in various research applications. The following procedures are based on best practices for handling similar chemical structures and general laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN166 standards.[2]To protect eyes from potential splashes or dust particles of the chemical.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling esters and provide good chemical resistance.[4][5][6]To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently.[7][8]
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area or a chemical fume hood.[8][9]To minimize inhalation of any dust or vapors.
Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]

  • Ensure the container is tightly closed.[1][3]

  • Label the storage area appropriately.[7]

2. Preparation and Weighing:

  • All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.[8][9][11]

  • Before handling, ensure all necessary PPE is worn correctly.

  • Use a dedicated, clean spatula and weighing vessel. Avoid creating dust.[11]

  • If transferring the powder, do so carefully to prevent spillage.[11]

  • Close the primary container immediately after use.[11]

3. Dissolving and Use in Experiments:

  • When preparing solutions, add the solid to the solvent slowly while stirring in a fume hood.

  • Handle all solutions containing the compound with the same level of precaution as the solid form.

  • Work over a spill tray or absorbent bench liner to contain any potential spills.[11]

4. Spill Management:

  • In case of a small spill, decontaminate the area using a wet cleaning method or a HEPA vacuum; avoid dry sweeping which can generate dust.[11]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Collect spilled material in a sealed container for proper disposal.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • All waste materials containing this compound, including contaminated gloves, weighing paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.[9]

2. Waste Disposal:

  • Dispose of the chemical waste through your institution's designated hazardous waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.

Visualized Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste disposal Dispose via Hazardous Waste Program waste->disposal end End disposal->end

Caption: Procedural workflow for safe handling of this compound.

References

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